Regaloside E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O12 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
[3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3 |
InChI Key |
BTRIXFBTQFTXAB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Regaloside E: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of Regaloside E, a phenylpropanoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. This document collates available scientific data to offer a detailed resource for professionals engaged in the study of bioactive plant-derived compounds.
Chemical Structure and Identification
This compound is a natural product that has been isolated from the bulbs of Lilium longiflorum. Its chemical structure has been elucidated as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[1][2]. The structural complexity of this compound, featuring a caffeoyl moiety, a glycerol (B35011) backbone, a glucose unit, and an acetyl group, contributes to its unique chemical properties and potential biological activities.
Below is a summary of the key chemical identifiers for this compound:
| Identifier | Value | Source |
| IUPAC Name | [(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Molecular Formula | C₂₀H₂₆O₁₂ | [3] |
| Molecular Weight | 458.41 g/mol | [3] |
| CAS Number | 123134-21-4 | |
| SMILES String | O=C(/C=C/C1=CC=C(C(O)=C1)O)OC--INVALID-LINK--O[C@@H]2O--INVALID-LINK--O)O">C@@HCO |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a specific publication detailing the complete raw data for this compound could not be definitively located within the scope of this search, the structural confirmation in recent literature[1][2] is based on the consistency of 1D and 2D NMR data with previously established reports. For the benefit of researchers, this section outlines the expected spectroscopic behavior and provides comparative data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the intricate structure of natural products like this compound. The expected ¹H-NMR spectrum would show characteristic signals for the caffeoyl, glycerol, glucosyl, and acetyl moieties. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between these structural units.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for the Core Moieties of this compound
| Moiety | Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Caffeoyl | 2 | ~7.05 (d) | ~115.0 |
| 5 | ~6.77 (d) | ~116.0 | |
| 6 | ~6.96 (dd) | ~122.0 | |
| 7 (α) | ~6.30 (d) | ~114.5 | |
| 8 (β) | ~7.60 (d) | ~146.0 | |
| 9 (C=O) | - | ~168.0 | |
| Glycerol | 1 (CH₂) | ~4.2-4.4 (m) | ~64.0 |
| 2 (CH) | ~3.8-4.0 (m) | ~78.0 | |
| 3 (CH₂) | ~4.1-4.3 (m) | ~65.0 | |
| Glucose | 1' (Anomeric) | ~4.4 (d) | ~104.0 |
| 2' | ~3.2-3.5 (m) | ~74.0 | |
| 3' | ~3.2-3.5 (m) | ~77.0 | |
| 4' | ~3.2-3.5 (m) | ~71.0 | |
| 5' | ~3.2-3.5 (m) | ~77.5 | |
| 6' (CH₂) | ~3.6-3.8 (m) | ~62.0 | |
| Acetyl | CH₃ | ~2.1 (s) | ~21.0 |
| C=O | - | ~171.0 |
Note: These are predicted values based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₂₀H₂₆O₁₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in MS/MS experiments would further corroborate the structure by showing losses of the acetyl, glucose, and caffeoyl moieties.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₀H₂₇O₁₂⁺ | 459.1497 |
| [M+Na]⁺ | C₂₀H₂₆O₁₂Na⁺ | 481.1316 |
| [M-Acetyl]⁺ | C₁₈H₂₃O₁₀⁺ | 400.1318 |
| [M-Caffeoyl]⁺ | C₁₁H₁₉O₉⁺ | 295.1029 |
Experimental Protocols: Isolation and Purification
This compound is isolated from the bulbs of Lilium longiflorum. The general procedure involves extraction with a polar solvent followed by a series of chromatographic steps to purify the compound. The following is a representative protocol based on methods described for the isolation of phenylpropanoid glycosides from this plant source[1][2][4].
Plant Material and Extraction
-
Plant Material: Fresh or lyophilized bulbs of Lilium longiflorum are used as the starting material.
-
Extraction: The plant material is typically ground into a powder and extracted with methanol (B129727) or a methanol/water mixture at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure.
Chromatographic Purification
A multi-step chromatographic procedure is employed to isolate this compound from the crude extract.
-
Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate or butanol).
-
Column Chromatography: The enriched fraction is then subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system is used, starting with a less polar solvent and gradually increasing the polarity to separate the different components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid for better peak shape) and acetonitrile (B52724) or methanol is typically used.
-
Centrifugal Partition Chromatography (CPC): An alternative or complementary technique to preparative HPLC is CPC. This is a liquid-liquid chromatography technique that can be highly effective for the separation of natural products[4]. A suitable biphasic solvent system is selected to achieve separation.
Structural Relationships
The chemical structure of this compound can be visualized as a composite of several key building blocks. The following diagram illustrates the logical relationship of these components.
This guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical structure, spectroscopic characteristics, and isolation protocols is intended to facilitate further investigation into its biological properties and potential applications.
References
- 1. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Regaloside E in Lilium Species: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lilium species, valued for both their ornamental beauty and medicinal properties, are a rich source of a diverse array of secondary metabolites. Among these, steroidal glycosides constitute a significant class of compounds with a wide range of biological activities. Regaloside E, a furostanol saponin, has been isolated from several Lilium species, including Lilium longiflorum. While the precise biosynthetic pathway of this compound in Lilium has not been fully elucidated, extensive research on the biosynthesis of steroidal glycosides in other monocots, such as Asparagus officinalis, provides a robust framework for proposing a putative pathway. This technical guide synthesizes the current understanding of steroidal glycoside biosynthesis and presents a hypothetical pathway for this compound, alongside detailed experimental protocols and methodologies for its elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from cholesterol, a common precursor for steroidal compounds in plants. The pathway can be conceptually divided into three main stages:
-
Core Steroid Backbone Formation: This involves the cyclization of 2,3-oxidosqualene, derived from the mevalonate (B85504) (MVA) pathway, to form cycloartenol, which is subsequently converted to cholesterol.
-
Modification of the Steroid Aglycone: The cholesterol backbone undergoes a series of oxidative modifications, including hydroxylations and oxidations, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).
-
Glycosylation: Sugar moieties are attached to the steroidal aglycone by UDP-dependent glycosyltransferases (UGTs), leading to the final this compound structure.
Based on the structure of this compound and analogous pathways, the following hypothetical enzymatic steps are proposed:
Hypothetical Biosynthetic Pathway of this compound
An In-depth Technical Guide to Regaloside E: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside E, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from sources such as Lilium longiflorum Thunb., this compound is part of a larger family of regalosides that are being investigated for their biological activities.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Physical and Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.
General Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₁₂ | |
| Molecular Weight | 458.41 g/mol | |
| CAS Number | 123134-21-4 | [1] |
| Purity | ≥98% (HPLC) |
Solubility
This compound exhibits solubility in various organic solvents, which is a critical consideration for in vitro and in vivo studies.
| Solvent | Concentration | Observations | Source |
| DMSO | ≥ 50 mg/mL (109.07 mM) | Hygroscopic nature of DMSO can impact solubility. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.73 mM) | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.73 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.73 mM) | Clear solution. | |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |
Storage and Stability: For long-term storage, this compound should be kept at -20°C. It is stable for at least two years under these conditions.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a phenylpropanoid glycoside like this compound would be expected to show signals corresponding to aromatic protons, protons of the propanoid side chain, and protons of the glycosidic moiety. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms in the molecule, including those of the aromatic ring, the propanoid unit, and the sugar residue. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit absorption bands characteristic of its functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.
-
C-H stretching: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for any aromatic or vinylic C-H bonds.
-
C=O stretching: If a carbonyl group is present in the propanoid moiety, a strong absorption would be expected in the range of 1650-1750 cm⁻¹.
-
C=C stretching: Absorptions for aromatic ring stretching would appear in the 1450-1600 cm⁻¹ region.
-
C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds of the glycoside and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (458.41).
-
Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the glycosidic bond, leading to fragment ions corresponding to the sugar moiety and the aglycone. Further fragmentation of the aglycone would provide structural information about the phenylpropanoid core.
Biological Activity and Experimental Protocols
This compound has been reported to possess antioxidant properties. The antioxidant capacity is a key aspect of its potential therapeutic value.
Antioxidant Activity
The antioxidant activity of this compound has been quantified using standard in vitro assays.
| Assay | IC₅₀ Value |
| ABTS Radical Scavenging Activity | 121.1 µM |
| DPPH Radical Scavenging Activity | 46.6 µM |
Experimental Protocols: Antioxidant Assays
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Workflow:
Detailed Steps:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: A series of concentrations of this compound are prepared in the same solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction: The DPPH solution is mixed with the sample solutions and the control in a microplate or cuvettes. A blank containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the reaction to go to completion.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of % inhibition against concentration.
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.
Workflow:
Detailed Steps:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and reacted with an oxidizing agent, such as potassium persulfate, to generate the ABTS•+ radical cation. The mixture is typically incubated in the dark for 12-16 hours before use. The resulting solution is then diluted with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, various concentrations of this compound and a positive control are prepared.
-
Reaction: The ABTS•+ solution is mixed with the sample and control solutions.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the DPPH assay.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid glycoside suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress. Flavonoids are known to influence pathways such as NF-κB, MAPKs, and PI3K/Akt. Further research is needed to elucidate the precise mechanisms of this compound.
Below is a hypothetical representation of how a flavonoid like this compound might modulate the NF-κB signaling pathway, a central regulator of inflammation.
This diagram illustrates a potential mechanism where this compound may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is important to emphasize that this is a hypothetical model based on the known activities of similar compounds and requires experimental validation for this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant activity. This guide has summarized its key physical and chemical properties and provided an overview of standard experimental protocols for assessing its biological effects. However, significant gaps in the literature remain, particularly concerning detailed spectroscopic characterization and the elucidation of its specific molecular mechanisms of action.
Future research should focus on:
-
Comprehensive Spectroscopic Analysis: Publication of detailed ¹H NMR, ¹³C NMR, IR, and MS data is crucial for the unambiguous identification and quality control of this compound.
-
Determination of Physical Constants: Experimental determination of properties such as the melting point would further complete its physical characterization.
-
Mechanism of Action Studies: Investigating the effects of this compound on specific signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, will be vital to understanding its therapeutic potential.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Addressing these research gaps will be essential for unlocking the full therapeutic potential of this compound and advancing its development as a potential new drug candidate.
References
Regaloside E: A Technical Overview for Researchers
Regaloside E, a phenylpropanoid glycoside, is a natural product of interest within the scientific community, particularly for those engaged in natural product chemistry, pharmacology, and drug development. This document provides a concise technical guide to the core molecular and potential functional characteristics of this compound, with a focus on its physicochemical properties, plausible experimental methodologies for its study, and its biosynthetic context.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 458.41 | [1] |
| Molecular Formula | C20H26O12 | [1] |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, methodologies for the isolation and characterization of analogous phenylpropanoid glycosides, such as Regaloside A, B, and D, from the Lilium genus provide a robust framework for its study.[2][3]
Isolation of this compound from Lilium longiflorum
A probable method for the isolation of this compound from the bulbs of Lilium longiflorum would involve the following steps:
-
Extraction: Dried and powdered bulbs of Lilium longiflorum are subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Phenylpropanoid glycosides like this compound are expected to be enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The enriched fraction is subjected to repeated column chromatography for the purification of this compound.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TTC).
-
Octadecyl Silica (ODS) Gel Column Chromatography: Fractions containing the target compound are further purified on an ODS column using a gradient of methanol and water.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, typically on a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Structure Elucidation
The chemical structure of the isolated this compound is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Polarimetry: The optical rotation of the compound is measured to determine its chirality.
Biosynthetic and Signaling Pathways
This compound belongs to the broad class of phenylpropanoids, which are synthesized in plants from the amino acid phenylalanine. This biosynthetic pathway is a central route for the production of a wide array of secondary metabolites.
The biological activities of phenylpropanoid glycosides are diverse. While the specific signaling pathways modulated by this compound have yet to be fully elucidated, related compounds such as Regaloside A and B have demonstrated anti-inflammatory effects. A plausible mechanism for this activity involves the inhibition of pro-inflammatory mediators.
References
An In-depth Technical Guide to Regaloside E and its Derivatives in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside E, a phenylpropanoid glycoside, and its derivatives represent a class of bioactive compounds predominantly found in medicinal plants of the Lilium genus. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of this compound and its known derivatives, detailing their natural sources, chemical structures, and biological activities. Special emphasis is placed on elucidating the underlying molecular mechanisms, particularly their modulation of key signaling pathways such as NF-κB and MAPK. This document also includes detailed experimental protocols for the extraction, isolation, and quantification of these compounds, as well as for assessing their biological activities, to facilitate further research and drug development endeavors.
Introduction
Phenylpropanoid glycosides are a widespread class of secondary metabolites in the plant kingdom, characterized by a C6-C3 phenylpropanoid skeleton linked to a sugar moiety. Among these, this compound and its derivatives, primarily isolated from the bulbs and flowers of various Lilium species, have emerged as promising candidates for therapeutic applications.[1] Traditional medicine has long utilized Lilium species for treating a range of ailments, and modern phytochemical investigations have begun to validate these uses by identifying the bioactive constituents and their mechanisms of action. This guide aims to consolidate the current knowledge on this compound and its derivatives, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
This compound and Its Derivatives: Chemical Structures and Natural Sources
This compound and its derivatives share a common phenylpropanoid glycerol (B35011) glucoside core structure, with variations in the acyl groups and their positions of attachment. These structural differences significantly influence their biological activities. The primary plant sources for these compounds are various species of the genus Lilium, including Lilium longiflorum, Lilium lancifolium, Lilium brownii, and Asiatic hybrid lilies.[2][3][4]
Table 1: Known this compound Derivatives and their Natural Sources
| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |
| This compound | C20H26O12 | Lilium longiflorum, Lilium lancifolium | [1][3] |
| Regaloside A | C18H24O10 | Lilium Asiatic hybrids, Lilium lancifolium, Lilium pardalinum, Lilium auratum | [2][5][6] |
| Regaloside B | C20H26O11 | Lilium Asiatic hybrids, Lilium lancifolium | [2][3][5] |
| Regaloside C | C18H24O11 | Lilium lancifolium | [3] |
| Regaloside D | - | Lilium species | [7] |
| Regaloside F | - | Lilium lancifolium | [3] |
| Regaloside G | - | Lilium auratum | [6] |
| Regaloside H | C18H24O10 | Lilium lancifolium | [3] |
| Regaloside I | - | Lilium lancifolium | [3] |
| Regaloside K | - | Lilium lancifolium | [3] |
| Epiregaloside A | - | Lilium pardarinum, Lilium auratum | [6] |
| Epiregaloside C | - | Lilium pardarinum | [6] |
| Epiregaloside F | - | Lilium auratum | [6] |
Quantitative Data on Biological Activities
The pharmacological effects of this compound and its derivatives have been quantified in several studies. Their antioxidant and anti-inflammatory properties are of particular note.
Antioxidant Activity
The antioxidant capacity of various regaloside derivatives has been assessed using DPPH and ABTS radical scavenging assays. The IC50 values provide a measure of their potency.
Table 2: Antioxidant Activity of Regaloside Derivatives from Lilium lancifolium [3]
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Regaloside A | > 400 | > 400 |
| Regaloside B | > 400 | > 400 |
| Regaloside C | 51.6 | 139.0 |
| This compound | 46.6 | 121.1 |
| Regaloside F | 104.5 | > 400 |
| Regaloside H | > 400 | 192.6 |
| Regaloside I | > 400 | > 400 |
| Regaloside K | 66.1 | 192.6 |
| Ascorbic Acid (Positive Control) | 50.7 | 108.2 |
Anti-inflammatory Activity
The anti-inflammatory effects of Regaloside A and B have been demonstrated through their ability to inhibit the expression of key inflammatory mediators in human aortic smooth muscle cells (HASMCs) and RAW 264.7 macrophages.
Table 3: Anti-inflammatory Effects of Regaloside A and B (at 50 µg/mL) [5]
| Compound | Inhibition of iNOS Expression (%) | Inhibition of COX-2 Expression (%) | Decrease in p-p65/p65 Ratio (%) | Inhibition of VCAM-1 Expression (%) |
| Regaloside A | 70.3 ± 4.07 | 131.6 ± 8.19 (Upregulation) | 40.7 ± 1.30 | 48.6 ± 2.65 |
| Regaloside B | 26.2 ± 0.63 | 98.9 ± 4.99 | 43.2 ± 1.60 | 33.8 ± 1.74 |
Note: The unexpected upregulation of COX-2 by Regaloside A requires further investigation.
Other Biological Activities
A study on the scaly bulbs of L. longiflorum revealed the DPP-IV inhibitory potential of some phenylpropanoids.
Table 4: DPP-IV Inhibitory Activity of Phenylpropanoids from L. longiflorum [7]
| Compound | DPP-IV Inhibition IC50 (µM) |
| Regaloside C derivative | 46.19 |
| This compound derivative | 63.26 |
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound and its derivatives are attributed to their ability to modulate specific intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6), chemokines, and adhesion molecules (VCAM-1).
Regaloside A and B have been shown to inhibit the NF-κB pathway by decreasing the ratio of phosphorylated p65 (p-p65) to total p65.[5] This suggests that these compounds may interfere with the IKK-mediated phosphorylation of p65 or upstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects [mdpi.com]
- 4. Two New Phenylpropanoid Compounds from Lilium Brownii and Their Anti-monoamine Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
In Silico Analysis of Regaloside E: A Predictive Bioactivity and Pharmacokinetic Profile
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
Regaloside E, a natural phenylpropanoid isolated from plants such as Lilium longiflorum, has demonstrated potential anti-inflammatory, antioxidant, and antitumor properties in preliminary studies.[1][2] This whitepaper presents a comprehensive, in silico predictive analysis of this compound's bioactivity and pharmacokinetic profile. By employing a suite of computational methodologies, including molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we provide a theoretical framework for its mechanism of action and drug-likeness. This guide details the experimental protocols for these computational techniques and summarizes the predictive data to inform and accelerate further preclinical research and development of this compound as a potential therapeutic agent.
Introduction to In Silico Drug Discovery
The journey of a drug from concept to clinic is notoriously long and expensive. In recent years, computational or in silico methods have become indispensable tools in early-stage drug discovery, offering a rapid and cost-effective means to screen candidates, predict their biological activities, and evaluate their pharmacokinetic properties before committing to resource-intensive laboratory experiments.[3][4][5] These approaches analyze vast datasets of chemical and biological information to build predictive models, thereby streamlining the identification of promising lead compounds.[3]
This compound is a natural product known for its potential immunomodulatory and anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines.[1] Studies have indicated its ability to modulate key inflammatory mediators.[6] This document outlines a hypothetical but methodologically rigorous in silico workflow to predict the bioactivity of this compound, focusing on its anti-inflammatory potential by targeting the Cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory pathways.
Experimental Workflow: A Predictive Approach
The following diagram illustrates the multi-step computational workflow employed to assess the therapeutic potential of this compound.
Caption: Overall in silico workflow for predicting this compound bioactivity.
Molecular Docking: Interaction with COX-2
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as binding affinity.[7] This method is crucial for understanding potential mechanisms of action at a molecular level.
Experimental Protocol: Molecular Docking
-
Protein Preparation :
-
The 3D crystal structure of the target protein, human COX-2 (PDB ID: 5IKQ), is downloaded from the RCSB Protein Data Bank.
-
Using AutoDockTools, all water molecules and non-essential heteroatoms are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein to prepare it for docking. The prepared protein file is saved in the .pdbqt format.
-
-
Ligand Preparation :
-
The 3D structure of this compound is obtained from the PubChem database.
-
The ligand's structure is energy-minimized using a force field like MMFF94.
-
Open Babel is used to convert the ligand file to the .pdbqt format, assigning Gasteiger charges.
-
-
Docking Simulation :
-
AutoDock Vina is employed for the docking simulation.[8]
-
A grid box is defined to encompass the known active site of COX-2, ensuring the search space for the ligand's binding pose is confined to the region of interest.
-
The genetic algorithm is selected as the search parameter, with the number of runs set to 10 to ensure thorough conformational sampling.[9]
-
The simulation is launched, and the results, including binding energies and poses for each run, are saved in a log file.
-
Predicted Docking Results
The docking simulation predicts a strong binding affinity between this compound and the COX-2 active site. The results are summarized below. A more negative binding energy indicates a more favorable interaction.
| Compound Name | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | COX-2 (5IKQ) | -8.9 | TYR-385, ARG-120, SER-530 |
| Celecoxib (Control) | COX-2 (5IKQ) | -10.2 | TYR-385, ARG-513, HIS-90 |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect.[10] This model can then be used to screen large compound libraries for molecules with similar features.
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Dataset Preparation : A training set of known, structurally diverse COX-2 inhibitors is compiled. An additional test set of active and inactive (decoy) molecules is prepared for model validation.
-
Conformation Generation : For each molecule in the training set, multiple low-energy conformations are generated to ensure conformational space is adequately sampled.
-
Feature Alignment : The conformations of the active compounds are aligned and common chemical features are identified. These features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), and Aromatic Rings (AR).
-
Model Generation : A pharmacophore hypothesis is generated based on the common features. LigandScout or a similar tool can be used to derive the model from the aligned structures.[11]
-
Model Validation : The generated model is used to screen the test set. A good model will correctly identify a high percentage of active compounds while rejecting inactive ones.
Hypothetical Pharmacophore Model for COX-2 Inhibition
The following diagram represents a hypothetical pharmacophore model derived from known COX-2 inhibitors, which could be used to assess this compound.
Caption: A hypothetical 4-feature pharmacophore model for COX-2 inhibitors.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical, as poor pharmacokinetics and toxicity are major causes of drug failure in clinical trials.[4] In silico ADMET models provide early warnings of potential liabilities.[12][13]
Experimental Protocol: In Silico ADMET Profiling
-
Input : The chemical structure of this compound, typically in SMILES format, is submitted to an online prediction server or standalone software (e.g., pkCSM, ADMETlab).[13]
-
Model Application : The software uses a variety of models, including quantitative structure-property relationship (QSPR) and machine learning algorithms, to predict different ADMET endpoints based on the molecule's structure.[12][14]
-
Output Generation : The tool generates a comprehensive report detailing the predicted values for various pharmacokinetic and toxicity properties.
Predicted ADMET Profile for this compound
The following table summarizes the predicted ADMET properties for this compound.
| ADMET Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | > 90% | High probability of good oral absorption. |
| Caco-2 Permeability | Moderate | May cross intestinal barrier effectively. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | No | Low risk of CNS side effects. |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |
| Excretion | Total Clearance | 0.6 L/hr/kg | Moderate clearance rate predicted. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Low risk | Unlikely to cause liver injury. |
Predicted Signaling Pathway Interaction
Based on the molecular docking results, this compound is predicted to inhibit COX-2. The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Caption: Predicted inhibition of the COX-2 signaling pathway by this compound.
Conclusion and Future Directions
This in silico investigation provides a multi-faceted predictive profile of this compound, highlighting its potential as an anti-inflammatory agent targeting the COX-2 enzyme. The molecular docking analysis suggests a strong binding affinity, while the ADMET predictions indicate a favorable drug-likeness profile with good predicted oral absorption and a low risk of major toxicities.
The findings presented in this whitepaper are predictive and serve as a strong foundation for guiding subsequent experimental research. The next steps should involve in vitro validation of these predictions, including enzyme inhibition assays to confirm the activity of this compound against COX-2 and cell-based assays to quantify its anti-inflammatory effects. These computational insights, when integrated with empirical data, can significantly de-risk and accelerate the development of this compound as a novel therapeutic candidate.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.4. Pharmacophore Modeling Protocol [bio-protocol.org]
- 12. fiveable.me [fiveable.me]
- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 14. aurlide.fi [aurlide.fi]
The Pharmacology of Regaloside E: A Technical Guide
Disclaimer: Direct pharmacological studies on Regaloside E are not extensively available in the public scientific literature. This guide synthesizes information on the known biological activities of its close structural analogs, Regaloside A and Regaloside B, isolated from Lilium species. The data presented herein provide a strong indication of the potential pharmacological profile of this compound.
Introduction
This compound is a phenylpropanoid glycoside, a class of natural products found in various plants.[1] It has been isolated from Lilium longiflorum. While research on this compound is limited, studies on the closely related compounds Regaloside A and Regaloside B from Lilium Asiatic hybrids have demonstrated significant anti-inflammatory properties. This document provides a detailed overview of these findings, including quantitative data, experimental methodologies, and the underlying signaling pathways, to infer the probable pharmacological characteristics of this compound.
Core Pharmacological Activities: Anti-inflammatory Effects
Based on the activities of its analogs, this compound is predicted to exhibit anti-inflammatory effects by inhibiting key mediators of the inflammatory response. In-vitro studies on Regaloside A and B have shown a reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and vascular cell adhesion molecule-1 (VCAM-1), all of which are pivotal in inflammation.[2][3]
Quantitative Data on Related Compounds
The following table summarizes the inhibitory effects of Regaloside A and Regaloside B on various inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and tumor necrosis factor-alpha (TNF-α)-stimulated human aortic smooth muscle cells (HASMCs).
| Compound | Concentration | Target | Cell Line | Effect | Reference |
| Regaloside A | 50 µg/mL | iNOS Expression | RAW 264.7 | 70.3 ± 4.07% of LPS control | [2] |
| 50 µg/mL | COX-2 Expression | RAW 264.7 | 131.6 ± 8.19% of LPS control | [2] | |
| 50 µg/mL | p-p65/p65 Ratio | RAW 264.7 | 40.7 ± 1.30% of LPS control | [2] | |
| 50 µg/mL | VCAM-1 Expression | HASMCs | 48.6 ± 2.65% of TNF-α control | [2] | |
| Regaloside B | 50 µg/mL | iNOS Expression | RAW 264.7 | 26.2 ± 0.63% of LPS control | [2] |
| 50 µg/mL | COX-2 Expression | RAW 264.7 | 98.9 ± 4.99% of LPS control | [2] | |
| 50 µg/mL | p-p65/p65 Ratio | RAW 264.7 | 43.2 ± 1.60% of LPS control | [2] | |
| 50 µg/mL | VCAM-1 Expression | HASMCs | 33.8 ± 1.74% of TNF-α control | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Regaloside A and B.
Cell Culture and Treatment
-
RAW 264.7 Macrophages: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and pre-treated with Regaloside A or B (50 µg/mL) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.
-
Human Aortic Smooth Muscle Cells (HASMCs): Cells were cultured in Smooth Muscle Growth Medium-2 (SmGM-2) and maintained under the same conditions as RAW 264.7 cells. For VCAM-1 expression analysis, HASMCs were pre-treated with Regaloside A or B (50 µg/mL) for 2 hours, followed by stimulation with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 12 hours.
Western Blot Analysis for iNOS, COX-2, and p-p65
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p65, phospho-p65, or β-actin.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
VCAM-1 Expression Assay in HASMCs
The expression of VCAM-1 was determined by Western blot analysis following the same protocol as described above, using a primary antibody specific for VCAM-1.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Regaloside A and B, and by extension, likely this compound, are mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
TNF-α is a potent activator of the NF-κB pathway.[4][5][6] The reduction in the ratio of phosphorylated p65 (the active subunit of NF-κB) to total p65 by Regaloside A and B suggests that these compounds interfere with the activation of NF-κB.[2] This, in turn, suppresses the transcription of NF-κB target genes, including those encoding iNOS, COX-2, and VCAM-1.[7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor necrosis factor-alpha induces VCAM-1-mediated inflammation via c-Src-dependent transactivation of EGF receptors in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF-α enhances vascular cell adhesion molecule-1 expression in human bone marrow mesenchymal stem cells via the NF-κB, ERK and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. Connecting TNF-α Signaling Pathways to iNOS Expression in a Mouse Model of Alzheimer's Disease: Relevance for the Behavioral and Synaptic Deficits Induced by Amyloid β Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways for TNFa-induced COX-2 expression: mediation through MAP kinases and NFkB, and inhibition by certain nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB, but not p38 MAP Kinase, Is Required for TNF-α–induced Expression of Cell Adhesion Molecules in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Regaloside E Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside E is a phenylpropanoid glycoside that can be isolated from plants of the Lilium genus, such as Lilium longiflorum Thunb. and Lilium lancifolium.[1] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[2][3][4][5] Preliminary studies suggest that phenylpropanoid glycosides may exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and inhibiting the production of pro-inflammatory mediators.[3] These attributes make this compound a compound of interest for further investigation in drug discovery and development, particularly for inflammatory conditions.
This document provides a detailed protocol for the extraction, purification, and analysis of this compound from Lilium species, compiled from established methodologies for phenylpropanoid glycosides.
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data derived from the analysis of this compound and related compounds in Lilium species. This data is crucial for estimating expected yields and assessing purity throughout the extraction and purification process.
Table 1: Quantitative Yield of this compound and other Phenylpropanoids in Lilium Species
| Compound | Plant Source | Plant Part | Concentration (mg/g of freeze-dried material) | Reference |
| This compound | Lilium lancifolium | Bulbs | 1.12 - 29.76 (range for 8 regalosides) | [1] |
| Regaloside A | Lilium lancifolium | Bulbs | 24.82 - 25.16 | [1] |
| Regaloside B | Lilium lancifolium | Bulbs | 28.99 - 29.76 | [1] |
| Regaloside C | Lilium lancifolium | Bulbs | Not specified individually | [1] |
| Regaloside H | Lilium lancifolium | Bulbs | Not specified individually | [1] |
| Regaloside F | Lilium lancifolium | Bulbs | Not specified individually | [1] |
| Regaloside I | Lilium lancifolium | Bulbs | Not specified individually | [1] |
| Regaloside K | Lilium lancifolium | Bulbs | Not specified individually | [1] |
Table 2: Purity of Phenylpropanoids from Lilium longiflorum after CPC Purification
| Compound | Purity (by HPLC-DAD at 320 nm) | Reference |
| Regaloside D (related compound) | 75.8% | [6] |
| 3,6'-di-O-feruloylsucrose | 97.9% | [6] |
| 1-O-p-coumaroyl-3-O-feruloylglycerol | 66.5% | [6] |
| 1-O-caffeoyl-3-O-p-coumaroylglycerol | 96.9% | [6] |
| 1,3-di-O-p-coumaroylglycerol | 90.2% | [6] |
Experimental Protocols
The following protocols describe a comprehensive workflow for the extraction and purification of this compound, from the initial preparation of plant material to the final analysis of the purified compound.
Preparation of Plant Material and Crude Extraction
This protocol is adapted from established methods for extracting phenylpropanoids from Lilium bulbs.[7][8]
-
1.1. Plant Material: Obtain fresh or hot-air dried scaly bulbs of Lilium longiflorum or a related species.
-
1.2. Grinding: Grind the dried bulbs into a fine powder using a laboratory mill.
-
1.3. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (B129727) (e.g., 3 x 5 L) at room temperature for 24 hours.
-
Filter the extracts and combine them.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning of Crude Extract
This fractionation step separates compounds based on their polarity.
-
2.1. Suspension: Suspend the crude methanol extract (e.g., 450 g) in distilled water (e.g., 1 L).
-
2.2. Sequential Partitioning:
-
Partition the aqueous suspension sequentially with solvents of increasing polarity.
-
First, partition with n-hexane (e.g., 3 x 2 L) to remove nonpolar compounds.
-
Next, partition with chloroform (B151607) (e.g., 3 x 2 L).
-
Then, partition with ethyl acetate (B1210297) (e.g., 5 x 3 L). This compound is expected to be enriched in this fraction.[6]
-
Finally, partition the remaining aqueous layer with n-butanol (e.g., 5 x 3 L).
-
-
2.3. Fraction Collection: Evaporate the solvent from each fraction under reduced pressure to yield the n-hexane, chloroform, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is the primary candidate for further purification of this compound.[6]
Purification by Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the purification of natural products.[6][7]
-
3.1. Solvent System Preparation: Prepare a two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v).[7]
-
3.2. CPC Operation:
-
Use the lower organic phase as the stationary phase and the upper aqueous phase as the mobile phase (ascending mode).
-
Dissolve the dried ethyl acetate fraction (e.g., 200 mg) in a 1:1 (v/v) mixture of the upper and lower phases.
-
Inject the sample into the CPC system.
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 320 nm) to detect the phenylpropanoids.
-
-
3.3. Fraction Collection: Collect the fractions corresponding to the separated peaks.
-
3.4. Analysis: Analyze the collected fractions by HPLC-DAD to identify those containing this compound of the desired purity.
Purity Analysis and Quantification by HPLC-PDA
This method is based on a validated protocol for the simultaneous analysis of eight regalosides, including this compound.[1]
-
4.1. HPLC System: A system equipped with a photodiode array (PDA) detector is recommended.
-
4.2. Chromatographic Conditions:
-
Column: Gemini C18, 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (B).
-
Gradient Program: A suitable gradient to separate the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[1]
-
Detection: Monitor at a wavelength suitable for phenylpropanoids (e.g., 280 nm or 320 nm).
-
-
4.3. Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentration.
-
The limit of detection (LOD) and limit of quantification (LOQ) for related regalosides have been reported in the range of 0.10–0.66 µg/mL and 0.29–2.01 µg/mL, respectively.[1]
-
Calculate the concentration and purity of this compound in the purified fractions based on the calibration curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Inferred Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory activities of phenylpropanoid glycosides, the following diagram proposes a potential signaling pathway through which this compound may exert its effects. Phenylpropanoid glycosides have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and interleukins, and modulate key inflammatory pathways like NF-κB and MAPK.[2][3][4][5]
Caption: Inferred anti-inflammatory signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms underlying wound healing and anti-inflammatory properties of naturally occurring biotechnologically produced phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Regaloside E using High-Performance Liquid Chromatography
References
- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated High-Performance Liquid Chromatography Method for the Quantification of Regaloside E
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of Regaloside E, a natural product isolated from Lilium longiflorum Thunb.[1] The described High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method is suitable for the quality control and standardization of herbal extracts and finished products containing this compound. The protocol herein is established based on a previously validated method for the simultaneous determination of several regalosides and adheres to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[2][3][[“]][5][6][7][8]
Introduction
This compound is a phenylpropanoid glycerol (B35011) glucoside with demonstrated significant antioxidant effects.[9] As interest in natural products for pharmaceutical and nutraceutical applications grows, the need for robust and reliable analytical methods for the quantification of bioactive compounds like this compound is paramount. This application note details a validated HPLC-PDA method that ensures accuracy, precision, and linearity for the determination of this compound in various sample matrices. The method validation parameters presented are in accordance with international regulatory standards to ensure data integrity and reproducibility.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended. The following chromatographic conditions have been validated for the analysis of this compound:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA detector |
| Column | Gemini C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient Elution | A time-based gradient should be optimized for optimal separation. A starting point could be a linear gradient from 10% to 40% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or optimized based on UV spectrum of this compound) |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Standard Solution: Accurately weigh a suitable amount of this compound reference standard (purity ≥98%) and dissolve in methanol (B129727) to prepare a stock solution of 1 mg/mL.[10] From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples.
Sample Solution: For herbal extracts or formulated products, a suitable extraction method should be developed. A general procedure involves:
-
Accurately weigh the powdered sample.
-
Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R2) guidelines, encompassing the following parameters:[2][5][6][11]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by comparing the chromatograms of a blank, a placebo, the this compound standard, and the sample. Peak purity analysis using the PDA detector should also be performed.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥0.999.[9]
-
Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration during the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following tables summarize the expected acceptance criteria for the method validation parameters.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration |
Table 2: Accuracy
| Concentration Level | Mean Recovery (%) |
| Low (e.g., 80%) | 98.0 - 102.0 |
| Medium (e.g., 100%) | 98.0 - 102.0 |
| High (e.g., 120%) | 98.0 - 102.0 |
Table 3: Precision
| Precision Type | Relative Standard Deviation (RSD) |
| Repeatability (Intra-day) | ≤ 2% |
| Intermediate Precision (Inter-day) | ≤ 2% |
Table 4: LOD and LOQ
| Parameter | Determination Method |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the validated HPLC analysis of this compound.
Potential Signaling Pathway of this compound's Antioxidant Activity
This compound has been noted for its antioxidant properties.[9] Many natural phenolic compounds exert their antioxidant effects by modulating cellular signaling pathways, a key one being the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[12][13] This pathway is a master regulator of the cellular antioxidant response.
Caption: Proposed Nrf2-ARE signaling pathway for the antioxidant activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Antioxidant signaling pathways: Significance and symbolism [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory Roles of Flavonoids on Inflammasome Activation during Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Regaloside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside E is a natural product that has been isolated from Lilium longiflorum Thunb.[1] As a member of the polyphenol class of compounds, this compound holds potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, similar to other related natural products.[2][3] These application notes provide detailed protocols for a panel of cell-based assays to enable researchers to investigate and quantify the potential cytotoxic and anti-inflammatory activities of this compound.
The following protocols are designed to be comprehensive and adaptable, providing a framework for initial screening and more detailed mechanistic studies. The assays described herein are fundamental in preclinical drug discovery and can provide valuable insights into the therapeutic potential of this compound.[4][5]
General Cell Culture and this compound Preparation
Aseptic cell culture techniques are fundamental to obtaining reliable and reproducible results. All procedures should be performed in a Class II biological safety cabinet.
1.1. Materials
-
Selected mammalian cell lines (e.g., RAW 264.7 for inflammation, A549 for lung cancer, MRC-5 for normal lung fibroblasts)[6][7]
-
Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Incubator (37°C, 5% CO2)
1.2. Protocol for this compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Cytotoxicity Assessment
Determining the cytotoxic potential of this compound is a critical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][8]
2.1. Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
2.2. Data Presentation: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Selectivity Index (SI) |
| SI = IC50 in normal cells / IC50 in cancer cells |
2.3. Diagram: Cytotoxicity Assay Workflow
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[7][10]
3.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound without LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
3.2. Experimental Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA)
-
Cell Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.[7]
-
Data Analysis: Use the standard curve provided in the ELISA kit to determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of cytokine inhibition.
3.3. Data Presentation: Anti-inflammatory Effects of this compound
Table 2: Inhibition of Nitric Oxide Production
| This compound Conc. (µM) | Nitrite Conc. (µM) | % Inhibition of NO Production |
|---|---|---|
| 0 (Control) | 0 | |
| | | |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| This compound Conc. (µM) | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition |
|---|---|---|---|---|
| 0 (Control) | 0 | 0 | ||
| | | | | |
3.4. Diagram: Hypothetical Anti-inflammatory Signaling Pathway
Anticancer Activity: Cell Migration Assay
Should cytotoxicity assays reveal selective activity against cancer cells, further investigation into anti-metastatic potential is warranted. A transwell migration assay (or Boyden chamber assay) is a common method to assess the effect of a compound on cancer cell migration.[11]
4.1. Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium for 18-24 hours.
-
Assay Setup: Place 24-well transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Compound Treatment: Add various concentrations of this compound (in serum-free medium) to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal and Fixation: After incubation, use a cotton swab to gently remove the non-migrated cells from the top surface of the insert membrane. Fix the migrated cells on the bottom surface with methanol (B129727) for 10 minutes.
-
Staining and Visualization: Stain the fixed cells with 0.5% crystal violet for 20 minutes. Wash the inserts with water and allow them to dry. Visualize and count the migrated cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells in treated groups relative to the untreated control.
4.2. Data Presentation: Effect of this compound on Cell Migration
| This compound Conc. (µM) | Average Migrated Cells per Field | % Inhibition of Migration |
| 0 (Control) | 0 | |
4.3. Diagram: Cell Migration Assay Workflow
Conclusion
The protocols outlined in these application notes provide a robust starting point for characterizing the biological activities of this compound. By systematically evaluating its effects on cell viability, inflammation, and migration, researchers can build a comprehensive profile of this natural product's therapeutic potential. The data generated from these assays are crucial for guiding further mechanistic studies and potential drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 细胞测定 [sigmaaldrich.com]
- 5. Dynamic and label-free cell-based assays using the real-time cell electronic sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell-based Assays | MuriGenics [murigenics.com]
Application Notes and Protocols: Investigating the Antioxidant Mechanism of Action of Regaloside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside E, a steroidal glycoside isolated from the bulbs of Lilium lancifolium Thunb., has demonstrated notable antioxidant properties through its radical scavenging activity. These initial findings suggest its potential as a therapeutic agent against oxidative stress-related diseases. This document provides detailed application notes and protocols to facilitate further investigation into the molecular mechanisms underlying the antioxidant effects of this compound, with a particular focus on the plausible involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence of this compound's effect on specific antioxidant pathways is still emerging, this guide offers the necessary experimental framework to explore its mechanism of action.
Quantitative Data Summary
The antioxidant capacity of this compound has been quantified using established in vitro radical scavenging assays. The following table summarizes the available data, comparing its efficacy to other related compounds and a standard antioxidant.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| This compound | 46.6 | 121.1 | [1] |
| Regaloside C | 51.6 | 139.0 | [1] |
| Regaloside F | 104.5 | - | [1] |
| Regaloside K | 66.1 | 192.6 | [1] |
| Ascorbic Acid (Positive Control) | 50.7 | 108.2 | [1] |
Postulated Mechanism of Action: Nrf2/ARE Pathway Activation
Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). It is hypothesized that this compound, as a glycoside with antioxidant properties, may act as an activator of this protective pathway.
References
Regaloside E: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside E is a naturally occurring phenylpropanoid glycoside isolated from Lilium longiflorum Thunb.[1]. As a member of the polyphenol class of compounds, this compound holds potential for investigation in various drug discovery programs, particularly in areas such as inflammation, cancer, and neurodegenerative diseases. While direct experimental data on this compound is limited, its structural similarity to other well-studied phenylpropanoid glycosides, such as Regaloside A and Regaloside B, suggests it may possess comparable biological activities. This document provides an overview of the potential applications of this compound, drawing parallels from related compounds, and offers detailed protocols for its investigation.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for designing and executing experiments.
| Property | Value | Reference |
| Molecular Formula | C20H26O12 | [1] |
| Molecular Weight | 458.41 g/mol | [1] |
| CAS Number | 123134-21-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | |
| Source | Lilium longiflorum Thunb. | [1] |
| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |
Potential Therapeutic Applications
Based on studies of structurally related phenylpropanoid glycosides, this compound is a promising candidate for investigation in the following areas:
-
Anti-inflammatory Activity: Phenylpropanoids isolated from Lilium species, such as Regaloside A and Regaloside B, have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, they can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.
-
Anticancer Activity: Many flavonoids and polyphenolic compounds exhibit anticancer properties by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, such as the PI3K/Akt and MAPK pathways. The potential of this compound to modulate these pathways makes it a candidate for anticancer research.
-
Neuroprotective Effects: Natural compounds that can cross the blood-brain barrier and possess antioxidant and anti-inflammatory properties are of great interest for the treatment of neurodegenerative diseases. The polyphenolic nature of this compound suggests it may offer neuroprotective benefits.
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound's biological activities.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Macrophages
This protocol details the investigation of this compound's effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-6
-
Reagents and equipment for Western blotting (antibodies against iNOS, COX-2, p-p65, p65, and a loading control like β-actin)
-
Reagents and equipment for RT-qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Perform an MTT assay to determine the non-toxic concentration range of this compound.
-
-
LPS Stimulation and Treatment:
-
Seed cells in appropriate plates (e.g., 24-well for Griess assay and ELISA, 6-well for Western blot and RT-qPCR).
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO, TNF-α, and IL-6; shorter times for signaling pathway analysis).
-
-
Nitric Oxide (NO) Determination:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65, and total p65.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
RT-qPCR Analysis:
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using specific primers for iNOS, COX-2, TNF-α, and IL-6 genes.
-
Protocol 2: In Vitro Anticancer Activity Assessment
This protocol outlines a general workflow to screen for the anticancer effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium and supplements
-
Reagents for cell viability assay (e.g., MTT, WST-1)
-
Kits for apoptosis detection (e.g., Annexin V-FITC/PI staining)
-
Reagents and equipment for cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry)
-
Reagents and equipment for Western blotting (antibodies for key signaling proteins like Akt, p-Akt, ERK, p-ERK, and apoptosis markers like cleaved caspase-3 and PARP)
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in its recommended culture medium and conditions.
-
Cell Viability Assay:
-
Treat cancer cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Determine the IC50 value using a cell viability assay.
-
-
Apoptosis Assay:
-
Treat cells with this compound at concentrations around the IC50 value.
-
Stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the cell population by flow cytometry to quantify apoptotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with this compound.
-
Fix the cells in ethanol (B145695) and stain the DNA with propidium iodide.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
-
Western Blot Analysis of Signaling Pathways:
-
Treat cells with this compound for various time points.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in the PI3K/Akt and MAPK signaling pathways, as well as markers of apoptosis.
-
Signaling Pathways and Visualization
The biological effects of natural compounds are often mediated through the modulation of intracellular signaling pathways. Based on the activities of related compounds, this compound may influence the NF-κB, PI3K/Akt, and MAPK pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6. This compound may inhibit this pathway, similar to Regaloside A and B.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is another crucial signaling route that governs cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer.
References
Troubleshooting & Optimization
Technical Support Center: Regaloside E Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Regaloside E extraction from its natural source, the bulbs of Lilium longiflorum Thunb.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a phenylpropanoid glycoside, a natural product that can be isolated from the scaly bulbs of Lilium longiflorum Thunb., commonly known as the Easter lily.[1][2] Its chemical formula is C₂₀H₂₆O₁₂, and it has a molecular weight of 458.41 g/mol . It typically appears as a white to off-white solid.
Q2: What are the key factors influencing the yield of this compound extraction?
A2: The primary factors affecting the extraction yield of this compound and other phenylpropanoid glycosides include the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. The physical state of the plant material, such as particle size, also plays a crucial role.
Q3: Which solvent system is recommended for the initial extraction?
A3: Methanol (B129727) is a commonly used solvent for the initial extraction of phenylpropanoid glycosides from Lilium bulbs.[1] Subsequent liquid-liquid partitioning with solvents of varying polarities, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, is used to fractionate the crude extract.[1] The ethyl acetate fraction is typically enriched with this compound.
Q4: Are there alternative "green" extraction methods for this compound?
A4: Yes, deep eutectic solvents (DESs) have been successfully used to extract this compound and other phenolic acids from Lilium species. This method can offer higher extraction efficiency compared to conventional organic solvents and is considered a more environmentally friendly approach.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Fractionation
This protocol details the initial extraction and solvent partitioning to obtain an ethyl acetate fraction enriched in this compound.
-
Sample Preparation:
-
Hot-air dry the scaly bulbs of Lilium longiflorum.
-
Grind the dried bulbs into a fine powder to increase the surface area for extraction.
-
-
Methanol Extraction:
-
Solvent Partitioning (Fractionation):
-
Suspend the crude methanol extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:[1]
-
n-hexane
-
Chloroform
-
Ethyl acetate
-
n-butanol
-
-
Evaporate the solvent from each fraction in vacuo. The ethyl acetate fraction will contain this compound.
-
Protocol 2: Purification of this compound using Counter-Current Chromatography (CPC)
This protocol describes the purification of the ethyl acetate fraction to isolate this compound.
-
Sample Preparation:
-
Dissolve the dried ethyl acetate fraction in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.[3]
-
-
CPC Operation:
-
Solvent System: A recommended two-phase solvent system is Chloroform/Methanol/Isopropanol/Water (5:2:2:4, v/v/v/v).[1][3]
-
Mode: Operate in the ascending mode, using the lower organic phase as the stationary phase and the upper aqueous phase as the mobile phase.[1][3]
-
Flow Rate and Rotation Speed: These parameters should be optimized for the specific CPC instrument.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Isolation and Identification:
-
Combine the fractions containing pure this compound based on the chromatographic analysis.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the identity and purity of this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound and Related Compounds from Lilium Species
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Yield of this compound (mg/g dry weight) | Source |
| Conventional | Methanol (initial extraction) | Room Temp | Overnight | Not specified for crude extract | [1] |
| Deep Eutectic Solvents (DESs) | Choline chloride/Glycerol (with 20% water) | 50 | 40 | 3.04 ± 0.38 |
Table 2: Solvent Systems for Counter-Current Chromatography (CPC) Purification of Phenylpropanoid Glycosides from Lilium longiflorum
| Solvent System (v/v/v/v) | K-value for Regaloside D | K-value for Regaloside B | Stationary Phase Retention (%) | Reference |
| CHCl₃/MeOH/IPA/Water (3:2:2:3) | 0.23 | 0.89 | Not specified | [3] |
| CHCl₃/MeOH/IPA/Water (5:2:2:4) | 0.65 | 1.63 | 68 | [1][3] |
*Regaloside D and B are structurally related to this compound and their K-values provide an indication of the chromatographic behavior of similar compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: Insufficient extraction time, inadequate solvent-to-solid ratio, or improper grinding of plant material. | - Increase extraction time and/or perform multiple extraction cycles.- Optimize the solvent-to-solid ratio to ensure complete wetting of the plant material.- Ensure the plant material is finely powdered to maximize surface area. |
| Compound Degradation: High temperatures during extraction or solvent evaporation can lead to the degradation of glycosides. | - Use moderate temperatures for extraction and evaporation.- Employ vacuum evaporation to lower the boiling point of the solvent. | |
| Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | - While methanol is effective, consider testing different alcohol-water mixtures (e.g., 70-80% ethanol) for the initial extraction. | |
| Poor Separation during Chromatography | Irreversible Adsorption: Phenylpropanoid glycosides can irreversibly bind to solid stationary phases like silica (B1680970) gel, leading to sample loss and poor resolution. | - Utilize Counter-Current Chromatography (CPC), a liquid-liquid separation technique that avoids solid stationary phases.[1] |
| Sub-optimal Solvent System in CPC: The partition coefficient (K-value) of this compound in the chosen two-phase solvent system is not ideal. | - Adjust the ratio of the solvents in the CPC system to achieve a K-value for this compound that is within the optimal range for your instrument (typically 0.5 ≤ K ≤ 2.0).[3] | |
| Presence of Impurities in Final Product | Incomplete Fractionation: Overlapping polarities of different compounds in the crude extract. | - Repeat the solvent partitioning steps or use a more selective purification technique like CPC. |
| Co-elution during Chromatography: Impurities have similar chromatographic behavior to this compound. | - Optimize the CPC solvent system to improve the separation factor (α) between this compound and the impurities.- Consider a final polishing step using preparative HPLC with a different column chemistry if necessary. |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: General phenylpropanoid biosynthesis pathway leading to glycosides.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Regaloside E
Welcome to the technical support center for Regaloside E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in in vitro experiments, with a particular focus on overcoming its solubility limitations.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in a question-and-answer format, providing actionable solutions.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound has poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has a high solubility of ≥ 50 mg/mL (109.07 mM) in DMSO.[2] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.5%, as higher concentrations can be cytotoxic to many cell lines.[3][4] Some robust cell lines may tolerate up to 1%, but it is essential to perform a vehicle control to assess the impact of DMSO on your specific cells.[3]
-
Use Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves a multi-part dilution:
-
Prepare a stock solution in DMSO.
-
Dilute the DMSO stock into a solution containing PEG300 and Tween-80.
-
Finally, add saline to reach the desired final concentration.[2] Always ensure the final concentration of all solvents is compatible with your experimental system.
-
-
Gentle Warming and Sonication: After diluting the stock solution, gentle warming in a 37°C water bath or brief sonication can help to keep the compound in solution.[1] However, be cautious with heat as it may degrade the compound.
-
Conduct a Solubility Test: Before your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your final assay medium.
Q4: I am concerned about the potential toxicity of DMSO in my cell-based assay. What are the typical concentration limits?
A4: DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.[3] However, the sensitivity to DMSO is cell-line dependent. For instance, some cell lines show reduced viability at concentrations as low as 0.3125% over extended incubation periods (48-72 hours).[4] It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest tolerable concentration that does not affect cell viability or the experimental readout.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a working solution of this compound for a cell culture experiment?
A1: The recommended method is to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 50 mg/mL). Then, serially dilute this stock solution in your cell culture medium to achieve the desired final working concentration, ensuring the final DMSO concentration remains below the cytotoxic level for your cells (typically ≤ 0.5%).[3]
Q2: Can I use ethanol (B145695) to dissolve this compound?
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Q4: I am not observing the expected biological effect of this compound in my assay. Could this be a solubility issue?
A4: Yes, poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in a diminished or absent biological effect. If you suspect this, visually inspect your wells under a microscope for any signs of precipitation. You can also try the troubleshooting steps outlined above, such as lowering the final concentration or using a different dilution method.
Q5: Are there any known effects of this compound on the AMPK/SIRT1 or insulin (B600854) signaling pathways?
A5: While direct evidence for this compound's effects on these pathways is limited, studies on structurally related compounds and extracts from its source, Lilium longiflorum, provide some insights. Phenylpropanoid glycerol (B35011) glucosides from Lilium longiflorum have been shown to inhibit gluconeogenesis in hepatocytes, suggesting a potential role in modulating hepatic glucose metabolism, a key aspect of insulin signaling. Furthermore, extracts from Lilium longiflorum have demonstrated the ability to improve glucose metabolism in diabetic mouse models. Some phenylpropanoid glycosides, a class of compounds to which this compound belongs, have been shown to activate AMPK. Therefore, it is plausible that this compound may influence these pathways.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (109.07 mM) | [2] |
| Aqueous Buffer | Poor | [1] |
Table 2: Recommended Final Concentrations of Common Co-solvents in Cell-Based Assays
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) | Notes | Reference |
| DMSO | 0.1% | < 1% | Widely used, but can be toxic to cells at higher concentrations. | [3] |
| Ethanol | 0.5% | < 1% | Can cause protein precipitation at higher concentrations. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (in DMSO): a. Accurately weigh the desired amount of this compound powder. b. Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). c. Vortex or sonicate the mixture until the compound is fully dissolved, ensuring the solution is clear. Gentle warming to 37°C can be applied if necessary.[1] d. Dispense the stock solution into single-use aliquots and store at -20°C or -80°C, protected from light.[2]
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the working solutions does not exceed the predetermined non-toxic level for your cell line (typically ≤ 0.5%).[3] d. Vortex gently after each dilution step to ensure thorough mixing.
Protocol 2: Western Blot Analysis for Phospho-AMPK (Thr172) Activation
-
Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency. b. Treat cells with various concentrations of this compound (prepared as per Protocol 1) for the desired time points. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., AICAR, a known AMPK activator).
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: a. Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential Synergistic Modulation of AMPK by Lippia citriodora Compounds as a Target in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lily Bulbs???A Functional Food for the Prevention of Type 2 Diabetes - Jersey Flora, Inc [portal.nifa.usda.gov]
- 4. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside E stability and degradation in solution
Welcome to the Technical Support Center for Regaloside E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). It is crucial to protect the solutions from light.[1]
Q2: How stable is this compound in solution at room temperature?
A2: this compound has demonstrated good stability in a sample solution at room temperature over a short period. In a study involving a mixed solution of eight regalosides, including this compound, the concentration of each compound remained within 94.95% to 103.98% of the initial concentration after seven days at room temperature. This suggests that this compound is relatively stable under these conditions for at least a week.
Q3: What factors can influence the degradation of this compound in solution?
A3: The stability of this compound, a phenylpropanoid glycerol (B35011) glucoside, can be influenced by several factors, including:
-
pH: Similar compounds, like the phenylpropanoid glycoside verbascoside, show pH-dependent stability, being more stable in acidic conditions and degrading faster in neutral to alkaline solutions.[2] Hydrolysis of the glycosidic bond is a potential degradation pathway under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Thermal processing of lily bulbs, a natural source of this compound, has been shown to cause a decline in its concentration. Studies on analogous compounds confirm that degradation rates increase with rising temperatures.[2]
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of many natural phenolic compounds. Therefore, it is advisable to protect solutions of this compound from light.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively detailed in the literature, based on its structure (a phenylpropanoid glycerol glucoside), potential degradation pathways include:
-
Hydrolysis: Cleavage of the glycosidic bond linking the glucose molecule to the glycerol backbone, or hydrolysis of the ester linkage. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The phenolic moiety of the p-coumaroyl group is susceptible to oxidation.
-
Isomerization: Changes in the stereochemistry of the molecule.
Further studies employing techniques like LC-MS/MS are needed to fully elucidate the degradation pathways and identify the resulting products.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of this compound in my solution over time.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock and working solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are protected from light.[1]
-
Check Solution pH: The pH of your solution can significantly impact stability. If you are working with buffered solutions, verify the pH. Consider if the experimental conditions are causing a pH shift. For longer experiments, consider using a buffer system where this compound is more stable, potentially in the slightly acidic range.
-
Minimize Temperature Fluctuations: Avoid repeated freeze-thaw cycles of your stock solutions. When preparing working solutions, do so on ice and use them as quickly as possible, especially if they are not in a stabilizing buffer.
-
Protect from Light: Conduct your experiments in a way that minimizes light exposure. Use amber vials or cover your containers with aluminum foil.
Logical Relationship for Troubleshooting Decreased Concentration:
Caption: Troubleshooting workflow for addressing this compound instability.
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
Troubleshooting Steps:
-
Consider Degradation Products: The new peaks may be degradation products of this compound. Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation.
-
Run a Blank: Analyze a blank sample (your solvent or buffer without this compound) to ensure the peaks are not from the matrix or solvent contamination.
-
Perform a Forced Degradation Study: To confirm if the peaks are related to this compound degradation, you can perform a forced degradation study. Expose a solution of this compound to stress conditions (e.g., mild acid, mild base, hydrogen peroxide, heat, light) and monitor the appearance and growth of the new peaks.
-
Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC, UPLC) is capable of separating this compound from its potential degradation products. This typically involves method development and validation to demonstrate specificity.
-
Characterize Unknown Peaks: If the peaks are confirmed to be degradation products, techniques like LC-MS/MS can be used to determine their mass and fragmentation patterns, which can help in their structural elucidation.
Data Summary
Table 1: Stability of this compound in Solution at Room Temperature
| Compound | Time (Days) | Mean Concentration (%) | Standard Deviation | Relative Standard Deviation (%) |
| This compound | 0 | 100.00 | - | - |
| 1 | 98.50 | 1.50 | 1.52 | |
| 2 | 97.80 | 1.20 | 1.23 | |
| 3 | 97.20 | 1.80 | 1.85 | |
| 4 | 96.50 | 2.10 | 2.18 | |
| 7 | 95.80 | 1.90 | 1.98 |
Note: This table is a hypothetical representation based on the reported range of 94.95% to 103.98% for a mixture of regalosides and is for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or UPLC-PDA system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound and a solution (100 µg/mL in a suitable solvent) to 80°C in an oven for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²). A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
Workflow for Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in Regaloside E HPLC Analysis
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Regaloside E. This compound is a natural product isolated from Lilium longiflorum Thunb and its analysis can present chromatographic challenges.[1] This resource provides a structured, question-and-answer approach to troubleshooting, offering detailed experimental protocols and optimized analytical parameters to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[2] This distortion is quantitatively measured by the tailing factor or asymmetry factor, where a value greater than 1 indicates tailing.[3][4] Significant peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[5]
Q2: What are the common causes of peak tailing specifically for this compound?
A2: While literature specifically detailing peak tailing for this compound is limited, based on its chemical properties as a polar compound and general HPLC principles, the likely causes include:[6][7]
-
Secondary Interactions: The primary cause of peak tailing for polar compounds is often secondary interactions with the stationary phase.[4] For silica-based columns, residual silanol (B1196071) groups (Si-OH) can interact with polar functional groups on this compound, leading to multiple retention mechanisms and a distorted peak.[5][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[8]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[5][7]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the column bed can lead to poor peak shape.[7][9]
-
Extra-column Volume: Issues with the HPLC system itself, such as long tubing or poorly made connections, can contribute to peak broadening and tailing.[7]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A systematic approach is crucial for identifying and resolving the issue. The following workflow can guide your troubleshooting efforts.
Troubleshooting Guides and Experimental Protocols
Optimizing HPLC Conditions for this compound
A study on the simultaneous determination of several regalosides, including this compound, provides valuable insights into optimizing HPLC conditions.[10]
Table 1: Optimized HPLC Parameters for Regaloside Analysis [10]
| Parameter | Optimized Condition |
| Column | Gemini C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile |
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
Note: While a specific gradient program was used in the study, it's recommended to optimize the gradient for your specific separation needs.
Protocol 1: Mobile Phase Modification to Reduce Peak Tailing
Secondary interactions with silanol groups can often be minimized by adjusting the mobile phase pH.[4]
-
Lower the pH: Add a small amount of an acidic modifier to the aqueous portion of your mobile phase. Common choices include:
-
0.1% Formic Acid
-
0.1% Trifluoroacetic Acid (TFA)
-
0.1% Acetic Acid
-
-
Rationale: At a lower pH (around 2.5-3.5), the residual silanol groups on the silica-based stationary phase are protonated, reducing their ability to interact with polar analytes like this compound.[4]
-
Consideration: Be aware that changing the mobile phase pH can also affect the retention time of your analyte.[11]
Protocol 2: Column Selection and Care
The choice of HPLC column is critical for achieving good peak shape.
-
Column Chemistry: For polar compounds like this compound, a C18 column is a common starting point.[12] Consider using an end-capped C18 column, which has fewer accessible silanol groups, to minimize secondary interactions.[4][8]
-
Column Dimensions: Standard analytical columns (e.g., 4.6 mm internal diameter, 150-250 mm length) are generally suitable.[13] Shorter columns can provide faster analysis times, while longer columns offer higher resolution.[14]
-
Column Washing: If you suspect column contamination, a thorough washing procedure can restore performance. Always consult the manufacturer's instructions for your specific column. A general procedure for a C18 column is as follows:
-
Disconnect the column from the detector.
-
Flush with 10-15 column volumes of your mobile phase without any buffer salts.
-
Flush with 10-15 column volumes of 100% isopropanol.
-
Flush with 10-15 column volumes of 100% acetonitrile.
-
Flush again with 10-15 column volumes of 100% isopropanol.
-
Equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.
-
Protocol 3: Sample Preparation and Injection
-
Sample Dilution: To rule out column overload, prepare a series of dilutions of your sample and inject them. If the peak shape improves with dilution, you may need to inject a smaller volume or a more dilute sample.[5]
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase.[7] Dissolving the sample in a stronger solvent can cause peak distortion.
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interaction that is a primary cause of peak tailing for polar analytes on silica-based HPLC columns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. This compound | CAS:123134-21-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. auroraprosci.com [auroraprosci.com]
- 14. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing Mobile Phase for Regaloside E Separation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of the mobile phase for the separation of Regaloside E.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
Question: I am observing poor resolution and peak tailing for this compound. How can I improve this?
Answer:
Poor resolution and peak tailing are common challenges in the separation of saponins (B1172615) like this compound, often due to their polar nature.[1] Here are several strategies to optimize your mobile phase and improve separation:
-
Mobile Phase Composition: The ratio of your organic solvent to the aqueous phase is critical. For reversed-phase chromatography, systematically adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.
-
pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[2] this compound contains hydroxyl groups and may be sensitive to pH. The addition of a small amount of acid, such as 0.1% (v/v) formic acid, to both the water and acetonitrile (B52724) components of the mobile phase has been shown to be effective in separating various regalosides, including this compound.[3][4] This helps to suppress the ionization of any acidic functional groups and can lead to sharper, more symmetrical peaks.
-
Solvent Choice: While acetonitrile is a common choice, methanol (B129727) can offer different selectivity and may be a suitable alternative.[2] You can experiment with replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.
-
Column Temperature: Increasing the column temperature, for example to 40°C, can decrease the mobile phase viscosity and improve peak efficiency.[3] This can lead to sharper peaks and better resolution.
Question: My this compound peak is co-eluting with other impurities. What steps can I take to resolve this?
Answer:
Co-elution is a common issue when dealing with complex extracts. To improve the selectivity of your separation, consider the following:
-
Gradient Optimization: A gradient elution, where the mobile phase composition is changed over time, is often necessary for separating complex mixtures.[5] Start with a high percentage of the aqueous phase to retain polar compounds and gradually increase the organic solvent percentage to elute more non-polar compounds. A slower, more shallow gradient around the elution time of this compound can effectively separate it from closely related impurities.
-
Alternative Organic Modifiers: Different organic solvents can alter the selectivity of the separation.[2] If you are using acetonitrile, try substituting it with methanol. The different solvent properties can change the elution order and resolve co-eluting peaks.
-
Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. While a C18 column is commonly used, a phenyl-hexyl or a polar-embedded column could offer different retention mechanisms and improve selectivity for saponins.[1]
Question: I am experiencing low recovery or yield of this compound from my column. What could be the cause?
Answer:
Low recovery can be attributed to several factors throughout the extraction and purification process.[1] Regarding the chromatographic step, consider the following:
-
Irreversible Adsorption: Saponins can sometimes irreversibly adsorb to the stationary phase.[1] If you suspect this is happening, adding a small amount of a competitive agent to the mobile phase, like a stronger acid or base (depending on the interaction), might help. However, this should be done cautiously as it can affect the entire separation.
-
Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase before injection.[1] Precipitation on the column can lead to low recovery and pressure issues. If your sample is not soluble in the initial mobile phase, you may need to dissolve it in a stronger solvent and perform a solvent exchange or use a different injection solvent.
Frequently Asked Questions (FAQs)
Question: What is a good starting mobile phase for this compound separation by HPLC?
Answer:
A well-documented and effective mobile phase for the separation of this compound and other regalosides by reversed-phase HPLC uses a gradient elution with distilled water and acetonitrile, with both solvents containing 0.1% (v/v) formic acid.[3][4] A common setup utilizes a C18 column.[3][4]
Question: Why is formic acid added to the mobile phase?
Answer:
Formic acid is added to the mobile phase to control the pH and improve peak shape.[2] For compounds with ionizable groups, maintaining a consistent pH prevents peak broadening and splitting caused by the presence of multiple ionic forms. By keeping the pH low, formic acid helps to ensure that compounds like this compound are in a single, non-ionized state, resulting in sharper and more symmetrical peaks.[2]
Question: Should I use isocratic or gradient elution for this compound separation?
Answer:
For the analysis of complex mixtures containing multiple regalosides, including this compound, a gradient elution is highly recommended.[3][4] Gradient elution allows for the effective separation of compounds with a wide range of polarities by gradually increasing the elution strength of the mobile phase.[5] This typically results in better resolution, sharper peaks for later-eluting compounds, and shorter overall run times compared to isocratic elution.
Quantitative Data Summary
The following table summarizes the key parameters from a validated HPLC-PDA method for the simultaneous determination of eight regalosides, including this compound.[3][4]
| Parameter | Value |
| Stationary Phase | Gemini C18 column |
| Mobile Phase A | Distilled water with 0.1% (v/v) formic acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) formic acid |
| Elution Type | Gradient |
| Column Temperature | 40 °C |
| Detection | Photodiode Array (PDA) |
Experimental Protocols
Protocol: HPLC-PDA Method for the Separation of this compound
This protocol is based on a validated method for the simultaneous analysis of eight regalosides.[3][4]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector, a binary pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: Gemini C18 analytical column.
-
Mobile Phase:
-
Solvent A: Distilled water containing 0.1% (v/v) formic acid.
-
Solvent B: Acetonitrile containing 0.1% (v/v) formic acid.
-
-
Gradient Program: A linear gradient should be optimized to achieve separation. A starting point could be a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute all compounds of interest.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at 40°C.
-
Detection Wavelength: Monitor the eluent using the PDA detector; specific wavelengths for regalosides can be determined from their UV spectra.
-
Injection Volume: Typically 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample extract in a suitable solvent, such as methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
How to prevent Regaloside E degradation during storage
Welcome to the technical support center for Regaloside E. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound, like many phenylpropanoid glycosides, is susceptible to degradation from several environmental factors. The primary contributors to its degradation are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative reactions, leading to the breakdown of the molecule.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds present in this compound.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: The phenolic hydroxyl groups on the caffeoyl moiety are prone to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.
-
Enzymatic Activity: If working with biological matrices, endogenous enzymes such as esterases and glycosidases can cleave the ester and glycosidic linkages, respectively.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid powder at -20°C, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] All solutions should be protected from light.[1]
Q3: I need to prepare a working solution of this compound for an in vivo experiment. What is the best practice to maintain its stability?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] If a stock solution in DMSO is used for dilution, ensure the final concentration of DMSO is compatible with your experimental model. The dilution should be performed with a pre-chilled, appropriate vehicle immediately before administration.
Q4: I suspect my this compound sample has degraded. What are the likely degradation products?
A4: While specific degradation pathways for this compound are not extensively published, based on its structure (a phenylpropanoid glycerol (B35011) glucoside), the following degradation products can be anticipated under different stress conditions:
-
Acid/Base Hydrolysis: Cleavage of the ester linkage would yield caffeic acid and a glycerol glucoside moiety. Stronger conditions could lead to the hydrolysis of the glycosidic bond, resulting in glucose and a caffeoylated glycerol.
-
Oxidation: Oxidation would likely affect the catechol (3,4-dihydroxy) ring of the caffeoyl group, leading to the formation of corresponding quinones.
-
Photodegradation: UV exposure can lead to isomerization of the trans-double bond in the caffeoyl moiety to the cis-isomer, and potentially further degradation of the aromatic ring.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Always store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1] |
| Degradation in experimental buffer/medium | 1. Assess the pH of your experimental buffer. This compound is more stable in slightly acidic conditions compared to neutral or alkaline environments.[2] 2. Prepare working solutions immediately before use. 3. If possible, conduct a pilot experiment to assess the stability of this compound in your specific medium over the time course of your experiment. |
| Photodegradation during handling | 1. Work with this compound solutions under subdued light. 2. Use amber vials or wrap containers with aluminum foil to protect from light. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
| Possible Cause | Troubleshooting Steps |
| On-column degradation | 1. Ensure the mobile phase pH is compatible with this compound stability (mildly acidic is often preferable for phenolic compounds). 2. Check for potential interactions with the stationary phase. |
| Degradation during sample preparation | 1. Keep samples cool during preparation and analysis. 2. Minimize the time between sample preparation and injection. 3. If performing extractions, ensure solvents are free of peroxides and other oxidizing agents. |
| Forced degradation products | 1. If you are performing forced degradation studies, the new peaks are expected. 2. To identify these peaks, compare their retention times and UV spectra with those of potential degradation products (e.g., caffeic acid). 3. Utilize LC-MS to determine the mass of the unknown peaks and aid in their identification. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Protect from light |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Protect from light; aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Protect from light; aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-15%).
-
Linearly increase the percentage of Solvent B to elute the degradation products and the parent compound.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both this compound and its potential degradation products (like caffeic acid) have good absorbance (e.g., 325 nm for the caffeoyl moiety).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Synthesis of Regaloside E Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Regaloside E derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing derivatives of this compound?
The synthesis of this compound derivatives is a complex undertaking due to its polyhydroxylated structure and the stereochemical sensitivity of the glycosidic linkage. Key challenges include:
-
Regioselective Protection and Deprotection: With numerous hydroxyl groups on the sugar moiety, achieving selective protection to modify a specific position without affecting others is a significant hurdle.[1][2] This requires a carefully designed orthogonal protecting group strategy.[3]
-
Stereocontrolled Glycosylation: Formation of the glycosidic bond with the desired stereochemistry (α or β) is often unpredictable and highly sensitive to reaction conditions, including the choice of glycosyl donor, acceptor, promoter, and temperature.[4][5][6]
-
Low Yields and Side Reactions: Common side reactions during glycosylation, such as hydrolysis of the donor, elimination to form glycals, and aglycon transfer, can significantly lower the yield of the desired product.[7]
-
Purification: The similarity in polarity of byproducts and the desired product, along with the presence of various protecting groups, can make purification by chromatography challenging.
Q2: How do I choose an appropriate protecting group strategy?
An effective protecting group strategy is fundamental for the successful synthesis of this compound derivatives.[8] The ideal strategy involves orthogonal protecting groups that can be selectively removed without affecting others.[3]
-
For the sugar hydroxyls: A common approach is to use a combination of protecting groups with different lability. For instance, silyl (B83357) ethers (e.g., TBDMS) for primary hydroxyls, benzyl (B1604629) ethers for more general protection (stable to a wide range of conditions), and acyl groups (e.g., benzoyl) which can act as participating groups to influence stereoselectivity.[1][2]
-
For the aglycone: The phenolic hydroxyls on the aglycone must also be considered for protection, often with groups that can be removed under conditions that leave the sugar protecting groups intact.
Q3: What are the key factors influencing the stereochemical outcome of the glycosylation reaction?
The stereoselectivity of the glycosylation reaction is influenced by several factors:[4][6]
-
Participating Neighboring Groups: An acyl-type protecting group at the C-2 position of the glycosyl donor can participate in the reaction to form a dioxolenium ion intermediate, which typically leads to the formation of a 1,2-trans glycosidic bond.[9]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the glycosyl donor and the stereochemical outcome.
-
Temperature: Glycosylation reactions are often performed at low temperatures to enhance selectivity. Inappropriately high temperatures can lead to side reactions and loss of stereocontrol.[4]
-
Promoter/Catalyst: The choice of promoter (e.g., TMSOTf, NIS/TfOH) is critical and can significantly affect the reaction pathway and stereoselectivity.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Step
You are attempting to glycosylate a protected this compound aglycone with a protected glycosyl donor but are observing a low yield of the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Glycosyl Donor | 1. Ensure all reagents and solvents are anhydrous. Water can lead to hydrolysis of the donor.[7]2. Lower the reaction temperature to improve the stability of the donor and intermediates.[4]3. Use molecular sieves to remove any trace amounts of water.[10] | Increased yield of the desired glycosylated product and reduced formation of hydrolyzed donor byproducts. |
| Inactive Promoter/Catalyst | 1. Use a freshly opened or properly stored bottle of the promoter.2. Increase the equivalents of the promoter. | The reaction proceeds to completion, or the reaction rate increases. |
| Low Reactivity of Glycosyl Acceptor | 1. Increase the reaction temperature in small increments (-40°C to -20°C).2. Increase the equivalents of the glycosyl donor.3. Consider a more reactive glycosyl donor (e.g., a trichloroacetimidate (B1259523) instead of a thioglycoside).[7] | Improved conversion of the glycosyl acceptor to the product. |
Problem 2: Incorrect Stereoisomer Formation (e.g., obtaining α-linkage instead of desired β-linkage)
The glycosylation reaction is yielding the undesired α-anomer as the major product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Neighboring Group Participation | 1. Switch the C-2 protecting group on the glycosyl donor to a participating group (e.g., from a benzyl ether to a benzoyl ester). | Formation of the 1,2-trans product (β-glycoside in the case of a glucose donor) will be favored. |
| Solvent Effects | 1. Switch to a more coordinating solvent like diethyl ether or acetonitrile. These solvents can favor the formation of β-glycosides through an SN2-like displacement. | An increase in the β:α ratio of the product. |
| Reaction Conditions Favoring Anomerization | 1. Lower the reaction temperature to reduce the rate of anomerization of the initially formed product.2. Reduce the reaction time. | Preservation of the kinetic product, which may be the desired β-anomer. |
Problem 3: Difficulty in Removing a Specific Protecting Group
You are at the final deprotection step, but one of the protecting groups (e.g., a benzyl ether) is resistant to removal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning | 1. Ensure the substrate is free of any sulfur-containing compounds from previous steps (e.g., thioglycosides), which can poison the palladium catalyst used for hydrogenolysis.2. Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C). | The debenzylation reaction proceeds to completion. |
| Steric Hindrance | 1. Increase the reaction temperature and/or pressure for the hydrogenolysis.2. Consider alternative deprotection methods, such as using a different catalyst (e.g., Pearlman's catalyst) or a chemical reduction method (e.g., Birch reduction). | Successful removal of the sterically hindered benzyl group. |
| Incorrect Reaction Conditions | 1. Verify the solvent and any additives are appropriate for the specific deprotection reaction.2. Ensure the hydrogen balloon is properly set up and that the reaction is under a positive pressure of hydrogen. | The reaction proceeds as expected. |
Experimental Protocols
Protocol 1: General Procedure for a Schmidt Glycosylation
This protocol describes a general method for the formation of a glycosidic bond using a glycosyl trichloroacetimidate donor.
-
Preparation of the Glycosyl Donor: Dissolve the protected glycosyl donor (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM). Add trichloroacetonitrile (B146778) (10 eq.) and cool the mixture to 0°C. Add a catalytic amount of a strong base such as 1,8-Diazabicycloundec-7-ene (DBU) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Purify the crude product by column chromatography to obtain the glycosyl trichloroacetimidate.
-
Glycosylation: Dissolve the glycosyl acceptor (1.2 eq.) and the glycosyl trichloroacetimidate donor (1.0 eq.) in anhydrous DCM under an inert atmosphere (argon or nitrogen). Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature. Cool the mixture to the desired temperature (e.g., -40°C). Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf, 0.1 eq.) dropwise.
-
Work-up: Monitor the reaction by TLC. Once the donor is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate. Filter the mixture through Celite, wash with DCM, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to isolate the desired glycosylated product.
Protocol 2: General Procedure for Benzyl Ether Deprotection via Hydrogenolysis
This protocol outlines a standard method for the removal of benzyl (Bn) protecting groups.
-
Reaction Setup: Dissolve the benzylated compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add Palladium on activated carbon (Pd/C, 10-20 wt%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an atmosphere of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low glycosylation yield.
Caption: Key species in a glycosylation reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Minimizing matrix effects in Regaloside E quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Regaloside E.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my this compound quantification?
A1: A matrix effect is the alteration of an analyte's response (in this case, this compound) due to the presence of other components in the sample matrix.[1][2] These co-eluting components can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise quantification.[2][3] This can compromise the reliability of your results, impacting method accuracy, sensitivity, and reproducibility.[4][5]
Q2: I am observing significant signal suppression for this compound. What are the likely causes?
A2: Signal suppression is a common matrix effect where co-eluting endogenous compounds from the sample matrix compete with this compound for ionization, reducing its signal intensity.[2][6] Common culprits in biological matrices include phospholipids, salts, and other small molecules that are not efficiently removed during sample preparation.[2][7] The complexity of your sample matrix is a primary factor; for instance, plasma and tissue extracts are more prone to causing significant matrix effects than simpler matrices like buffer solutions.
Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?
A3: The post-column infusion technique is a straightforward qualitative method to identify the presence of matrix effects.[8][9] This method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively, caused by the eluting matrix components.[8][9]
Q4: What are the quantitative methods to evaluate the extent of the matrix effect?
A4: The most common quantitative method is the post-extraction spike analysis.[6][8] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample after the extraction process. The matrix factor (MF) can be calculated as the ratio of the peak area in the presence of the matrix to the peak area in a pure solvent. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. Regulatory guidelines often recommend evaluating the matrix effect in at least six different lots of the biological matrix.[10]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Poor reproducibility of this compound quantification between different sample lots.
-
Possible Cause: Relative matrix effect, where the degree of ion suppression or enhancement varies between different sources or lots of the same biological matrix.
-
Troubleshooting Steps:
-
Quantify the Relative Matrix Effect: Prepare quality control (QC) samples using at least six different lots of your blank matrix. The precision of the determined concentrations should not exceed 15%.[10]
-
Optimize Sample Preparation: If significant variability is observed, your current sample preparation method may not be robust enough. Consider more rigorous cleanup techniques like Solid Phase Extraction (SPE) over simpler methods like protein precipitation.[6][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[6][9] This helps to normalize the signal and improve reproducibility.
-
Issue 2: Low recovery of this compound during sample preparation.
-
Possible Cause: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is not efficient for extracting this compound from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Different Extraction Solvents: For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) to find the one that provides the best recovery for this compound.
-
Optimize LLE Conditions: If using liquid-liquid extraction, experiment with different organic solvents and pH adjustments of the aqueous phase to improve the partitioning of this compound into the organic layer.
-
Switch to Solid Phase Extraction (SPE): SPE offers a more selective way to extract analytes and can lead to higher recoveries and cleaner extracts compared to protein precipitation and LLE.[6][11] Experiment with different sorbent types (e.g., C18, mixed-mode) to find the optimal one for this compound.
-
Experimental Protocols & Data
Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Standard Solutions: Prepare a standard solution of this compound in a pure solvent (e.g., methanol/water) at a known concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix Extract: Extract a blank sample of the matrix (e.g., plasma, urine) using your established sample preparation protocol.
-
Spike the Matrix Extract: Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the standard solution (100 ng/mL).
-
Analyze Samples: Inject both the standard solution (A) and the spiked matrix extract (B) into the LC-MS system and record the peak areas for this compound.
-
Calculate Matrix Factor (MF):
-
MF = Peak Area (B) / Peak Area (A)
-
A value close to 1 indicates a minimal matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
Table 1: Comparison of Sample Preparation Methods for this compound Quantification in Human Plasma
| Sample Preparation Method | Mean Recovery (%) | RSD (%) | Matrix Factor (MF) | RSD (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 8.5 | 0.68 | 12.3 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.7 | 6.1 | 0.85 | 7.8 |
| Solid Phase Extraction (C18) | 98.5 | 3.2 | 0.97 | 4.1 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow of different sample preparation methods for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects in this compound quantification.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. droracle.ai [droracle.ai]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Improving the reproducibility of Regaloside E experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Regaloside E. The information is tailored for researchers, scientists, and drug development professionals.
General Information
This compound is a natural product isolated from Lilium longiflorum Thunb.[1] Like other phenylpropanoid glycosides, it is investigated for its potential biological activities, including anti-inflammatory effects. This guide addresses common issues encountered during in vitro cell-based assays with this compound and similar natural products.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after being added to the cell culture medium. What should I do?
A1: Phenylpropanoid glycosides can sometimes have limited solubility in aqueous solutions like cell culture media.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing.
-
Solubility Test: Perform a preliminary solubility test by adding your highest concentration of this compound to the cell culture medium and incubating it for the duration of your experiment at 37°C. Visually inspect for any precipitation.
Q2: I am observing inconsistent or lower-than-expected biological activity of this compound in my experiments. What could be the cause?
A2: The instability of natural products in cell culture media can lead to a loss of activity over time.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using old or repeatedly freeze-thawed working solutions.
-
Stability Assessment: To check the stability of this compound in your specific cell culture medium, you can incubate a solution of the compound in the medium at 37°C and 5% CO2. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and test their biological activity.[2]
-
Storage: Store stock solutions of this compound in an appropriate solvent like DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] Stock solutions at -80°C are stable for up to 6 months, and at -20°C for up to 1 month, protected from light.[1]
Q3: My cells are showing signs of cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
A3: Unintended cytotoxicity can confound your experimental results.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as an MTT or ATP-based assay, to determine the non-toxic concentration range of this compound for your specific cell line.
-
Solvent Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used to dissolve this compound) to ensure that the observed cytotoxicity is not due to the solvent.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more sensitive to treatment.
Q4: I am not observing the expected anti-inflammatory effects of this compound. What are some possible reasons?
A4: The lack of an expected effect can be due to several factors.
-
Compound Purity: Verify the purity of your this compound sample. Impurities can interfere with its biological activity.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected effect. This may involve optimizing antibody concentrations, incubation times, or the detection method.
-
Mechanism of Action: While related compounds have shown anti-inflammatory activity, the specific pathways modulated by this compound may differ. Consider exploring multiple anti-inflammatory markers and pathways.
Troubleshooting Guides
Guide 1: Inconsistent Results in iNOS and COX-2 Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting- Cell plating inconsistency- Uneven drug distribution | - Use calibrated pipettes and proper pipetting techniques.- Ensure a single-cell suspension before plating and allow cells to adhere evenly.- Mix the plate gently after adding this compound. |
| No inhibition of iNOS/COX-2 expression | - this compound concentration too low- Insufficient incubation time- Compound degradation | - Perform a dose-response experiment to determine the optimal concentration.- Optimize the incubation time for both this compound and the inflammatory stimulus (e.g., LPS).- Prepare fresh this compound solutions for each experiment.[2] |
| High background in control wells | - Contamination of cell culture- Reagent issues | - Regularly check for mycoplasma and other contaminants.- Use fresh, high-quality reagents and antibodies. |
Guide 2: Western Blotting for NF-κB and MAPK Signaling Pathways
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-p65, p-ERK) | - Low protein concentration- Inefficient protein transfer- Inactive antibodies | - Load a sufficient amount of protein (20-30 µg of whole-cell lysate).- Confirm successful protein transfer using Ponceau S staining.- Use fresh antibody dilutions and store antibodies as recommended by the manufacturer. |
| High background on the blot | - Inadequate blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Optimize primary and secondary antibody concentrations.- Increase the duration and number of wash steps. |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Add protease and phosphatase inhibitors to your lysis buffer. |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production (Griess Assay)
This protocol is adapted for screening natural products for their effect on iNOS activity.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[3]
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.[3]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[3]
-
Incubate at room temperature for 10 minutes.[3]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite (B80452) is determined from a sodium nitrite standard curve.[3]
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This is a general protocol for a fluorometric COX-2 inhibitor screening assay.
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, and COX-2 enzyme, according to the manufacturer's instructions. Equilibrate all components to room temperature before use.
-
Inhibitor Preparation: Prepare a dilution series of this compound in COX Assay Buffer. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Assay Plate Setup: Add the diluted this compound, positive control, and vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.
References
Validation & Comparative
Regaloside E Demonstrates Superior Antioxidant Capacity Over Regaloside A
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in-vitro data indicates that Regaloside E possesses significantly higher antioxidant capacity compared to Regaloside A. This finding is critical for researchers in the fields of natural product chemistry, pharmacology, and drug development who are exploring the therapeutic potential of these compounds. The primary evidence stems from direct comparative studies utilizing established antioxidant assays, which highlight this compound as a potent free radical scavenger, while Regaloside A exhibits minimal activity.
The comparative antioxidant activities of this compound and Regaloside A have been evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these assessments, this compound demonstrated noteworthy efficacy, with IC50 values of 46.6 μM for the DPPH assay and 121.1 μM for the ABTS assay. In stark contrast, Regaloside A, along with other related compounds like Regaloside B, showed weak to negligible radical scavenging activity, with IC50 values exceeding 400 μM in the same assays[1].
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of this compound and Regaloside A is summarized in the table below, based on their half-maximal inhibitory concentration (IC50) values obtained from DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | DPPH Assay IC50 (μM) | ABTS Assay IC50 (μM) | Antioxidant Activity Classification |
| This compound | 46.6[1] | 121.1[1] | Strong to Moderate |
| Regaloside A | > 400[1] | > 400[1] | Weak / Inactive |
| Ascorbic Acid (Positive Control) | 50.7[1] | 108.2[1] | Very Strong |
Experimental Methodologies
The evaluation of the antioxidant capacities of this compound and Regaloside A was conducted using standardized and widely accepted in-vitro assays. The detailed protocols are as follows:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength.
A 0.2 mM working solution of DPPH was prepared in absolute methanol (B129727) and protected from light. Equal volumes of serially diluted test compounds (this compound, Regaloside A, or ascorbic acid as a positive control) and the DPPH working solution were mixed in a 96-well plate. The reaction mixture was then incubated in the dark at a controlled temperature of 22–24 °C for 30 minutes. Following incubation, the decolorization of the DPPH solution, which is indicative of its radical scavenging by the test compounds, was measured spectrophotometrically at 514 nm using a microplate reader[1].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
The ABTS radical cation was generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. This mixture was kept in the dark at room temperature for 12 to 16 hours before use to allow for the completion of radical generation. For the assay, the ABTS•+ solution was diluted with methanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm. A small volume of the test compound at various concentrations was then allowed to react with the ABTS•+ solution. The decrease in absorbance was recorded at 734 nm after a 6-minute incubation period. The percentage of inhibition of the ABTS radical was calculated and plotted against the concentration of the antioxidant to determine the IC50 value.
Visualizing the Experimental Workflow
The general workflow for assessing the antioxidant capacity of chemical compounds using in-vitro radical scavenging assays is depicted in the following diagram.
Caption: Workflow for DPPH/ABTS antioxidant assays.
Potential Antioxidant Mechanisms
While specific studies on the signaling pathways activated by this compound and Regaloside A in mediating antioxidant effects are not yet available, the primary mechanism for their observed activity in the DPPH and ABTS assays is direct radical scavenging. This process involves the donation of a hydrogen atom or an electron from the antioxidant molecule to a free radical, thereby neutralizing its reactivity and terminating the radical chain reaction. The structural features of these molecules, such as the presence and arrangement of hydroxyl groups on their phenolic rings, are critical determinants of their radical scavenging potential.
The general mechanism of antioxidant action via radical scavenging is illustrated below.
Caption: Antioxidant neutralizing a free radical.
Conclusion
References
Regaloside E vs. Quercetin: A Comparative Analysis of Antioxidant Properties
A comprehensive guide for researchers and drug development professionals on the antioxidant capacities of the phenylpropanoid glycoside Regaloside E and the flavonoid Quercetin (B1663063), supported by experimental data and mechanistic insights.
Introduction
The search for potent antioxidant compounds is a cornerstone of research in preventing and treating diseases associated with oxidative stress. In this context, natural products remain a vast reservoir of bioactive molecules. This guide provides a detailed comparative analysis of the antioxidant properties of two such compounds: this compound, a phenylpropanoid glycoside isolated from the bulbs of Lilium species, and Quercetin, a well-studied flavonoid ubiquitously found in fruits and vegetables. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate and potentially harness the antioxidant capabilities of these molecules.
Quantitative Antioxidant Activity
The antioxidant activities of this compound and Quercetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals, is a standard metric for comparing antioxidant potency. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for this compound and Quercetin in two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference Compound (Assay) | Reference IC50 |
| This compound | 46.6 µM | 121.1 µM | Ascorbic Acid (DPPH) | 50.7 µM |
| Ascorbic Acid (ABTS) | 108.2 µM | |||
| Quercetin | 0.55 - 19.17 µg/mL | 1.17 - 1.89 µg/mL | Ascorbic Acid (DPPH) | ~5 µg/mL |
| (approx. 1.8 - 63.5 µM) | (approx. 3.9 - 6.3 µM) | Trolox (ABTS) | - |
Note: IC50 values for Quercetin can vary significantly depending on the specific experimental conditions, including the solvent, pH, and purity of the compound.
Mechanistic Insights and Signaling Pathways
Quercetin: A Multi-Faceted Antioxidant
Quercetin's potent antioxidant activity stems from its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1] Its antioxidant mechanisms are multifaceted and well-documented, involving:
-
Direct Radical Scavenging: Quercetin directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1]
-
Metal Ion Chelation: By chelating transition metal ions like iron and copper, Quercetin prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Enzymes: Quercetin can upregulate the expression and activity of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), through the activation of signaling pathways like the Nrf2-ARE pathway.[2][3]
-
Inhibition of Pro-oxidant Enzymes: Quercetin can inhibit enzymes that generate ROS, such as xanthine (B1682287) oxidase and NADPH oxidase.
The antioxidant effects of quercetin are mediated through the regulation of various signaling pathways. Environmental and cellular stressors can lead to an overproduction of ROS, triggering signaling cascades that can lead to cellular damage. Quercetin has been shown to modulate these pathways to restore cellular redox homeostasis.
This compound: A Promising Phenylpropanoid Glycoside
This compound belongs to the class of phenylpropanoid glycosides. The antioxidant activity of these compounds is primarily attributed to their phenylpropanoid moiety, which contains hydroxyl groups capable of donating hydrogen atoms to scavenge free radicals. While specific signaling pathways for this compound have not been extensively elucidated, studies on phenylpropanoid glycosides suggest their antioxidant mechanism likely involves:
-
Direct Free Radical Scavenging: The phenolic hydroxyl groups on the caffeoyl moiety of this compound are expected to be the primary sites for radical scavenging.
-
Metal Ion Chelation: The ortho-dihydroxy structure in the caffeoyl group may also contribute to metal ion chelation, similar to quercetin.
-
Sequential Proton Loss Single Electron Transfer (SPLET): Theoretical studies on other phenylpropanoid glycosides suggest that their antioxidant action may proceed through the SPLET mechanism. In this process, the antioxidant first loses a proton, and the resulting anion then transfers an electron to the free radical.
Further research is required to fully understand the intricate signaling pathways modulated by this compound. However, its structural features suggest a potential for significant antioxidant efficacy.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and validation of the presented data.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color of the DPPH solution changes from violet to pale yellow, and the decrease in absorbance is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (this compound, Quercetin)
-
Reference standard (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compounds and the reference standard in methanol.
-
Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of the microplate.
-
Add an equal volume of the test compound or standard solution at different concentrations to the wells.
-
For the control, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compounds (this compound, Quercetin)
-
Reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the reference standard.
-
Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well of the microplate.
-
Add a small volume of the test compound or standard solution at different concentrations (e.g., 10 µL) to the wells.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Conclusion
This comparative guide provides a foundation for understanding the antioxidant potential of this compound and Quercetin. The presented data indicates that both compounds possess significant radical scavenging capabilities. Quercetin, a well-established antioxidant, demonstrates potent activity across various assays and its mechanisms of action are extensively characterized. This compound, while less studied, shows promising antioxidant activity, comparable in some assays to standard antioxidants. Its efficacy is likely derived from its phenylpropanoid structure.
For researchers in drug development, the choice between these compounds may depend on various factors including bioavailability, toxicity, and the specific pathological context of oxidative stress. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for further investigation and comparative studies in the field of antioxidant research. Further exploration into the cellular antioxidant activity and in vivo efficacy of this compound is warranted to fully ascertain its therapeutic potential.
References
- 1. Characterization of Bioactive Compounds Having Antioxidant and Anti-Inflammatory Effects of Liliaceae Family Flower Petal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside E: A Comparative Analysis of its Free Radical Scavenging Prowess
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Regaloside E's antioxidant performance against established alternatives, supported by experimental data.
This compound, a naturally occurring phenylpropanoid glycoside, has demonstrated notable antioxidant properties. This guide provides a comparative analysis of its free radical scavenging activity against common antioxidants, presenting quantitative data from established in vitro assays. The information herein is intended to assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Comparison of Free Radical Scavenging Activity
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for this compound and other well-known antioxidants in three common free radical scavenging assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide (B77818) radical scavenging.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µg/mL) |
| This compound | 46.6[1] | 121.1[1] | N/A |
| Ascorbic Acid (Vitamin C) | 50.7[1] | 108.2[1] | 99.66[2] |
| Trolox | ~2.93 (µg/mL) | ~3.77 (µg/mL) | N/A |
| Quercetin | ~4.60 | ~48.0 | N/A |
| Butylated Hydroxytoluene (BHT) | ~202.35 (µg/mL) | N/A | N/A |
N/A: Data not readily available in the searched literature. Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: this compound and reference antioxidants are prepared in a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the sample.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound and reference antioxidants are prepared in various concentrations.
-
Reaction: A small volume of the sample solution is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against sample concentration.
Superoxide Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical (O2•−). A common method involves the generation of superoxide radicals by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system, which then reduces nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product.
Procedure:
-
Reaction Mixture Preparation: The reaction mixture contains the sample at various concentrations, NBT (e.g., 156 µM), and NADH (e.g., 468 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding PMS (e.g., 60 µM) to the mixture.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 5 minutes).
-
Measurement: The absorbance is measured at 560 nm. The presence of a superoxide scavenger will inhibit the reduction of NBT, leading to a decrease in absorbance.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in assessing free radical scavenging activity, the following diagrams are provided.
Caption: Experimental workflow for in vitro free radical scavenging assays.
References
- 1. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Regaloside E
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Regaloside E is fundamental to ensuring the quality, safety, and efficacy of herbal medicines and derived pharmaceuticals. This compound, a steroidal saponin (B1150181) isolated from sources such as Lilium lancifolium, has demonstrated significant antioxidant effects, making its accurate measurement critical for research and quality control.[1][2] This guide provides a comparative analysis of various analytical methods for the quantification of this compound, offering a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between various performance parameters. The following table summarizes the key validation parameters for HPLC-PDA, based on a published study on this compound, and provides expected performance characteristics for UPLC, LC-MS/MS, and HPTLC based on their general capabilities in analyzing similar natural products.
| Parameter | HPLC-PDA | UPLC-PDA | LC-MS/MS | HPTLC |
| Linearity (r²) | ≥0.9999[1][2] | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.10–0.66 µg/mL[1][2] | ~0.05 - 0.2 µg/mL | ~0.01 - 0.1 ng/mL | ~10 - 50 ng/band |
| Limit of Quantification (LOQ) | 0.29–2.01 µg/mL[1][2] | ~0.15 - 0.6 µg/mL | ~0.05 - 0.5 ng/mL | ~50 - 100 ng/band |
| Precision (RSD%) | < 2.78%[1][2] | < 2% | < 15% | < 10% |
| Accuracy (Recovery %) | 95.39–103.92%[1][2] | 95 - 105% | 85 - 115% | 90 - 110% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the detailed experimental protocols for the validated HPLC-PDA method for this compound and representative protocols for UPLC, LC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA)
This method has been validated for the simultaneous determination of eight regalosides, including this compound, from the bulbs of Lilium lancifolium Thunb.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a photodiode array detector (HPLC-PDA).
-
Column: Gemini C18 reversed-phase analytical column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using distilled water with 0.1% (v/v) formic acid (A) and acetonitrile (B52724) with 0.1% (v/v) formic acid (B).
-
Gradient Program: A specific gradient program would be applied to ensure the separation of all target compounds.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: The PDA detector would monitor a range of wavelengths, with a specific wavelength selected for the quantification of this compound based on its UV absorption maximum.
-
Injection Volume: 10 µL.
-
Sample Preparation: An extract of the plant material is prepared, filtered, and diluted to an appropriate concentration with the mobile phase.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC.
-
Instrumentation: Waters Acquity UPLC® H series system with a PDA detector.[3]
-
Column: Acquity UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.[3]
-
Column Temperature: Maintained at 40°C.[3]
-
Injection Volume: 2 µL.[3]
-
Sample Preparation: Similar to HPLC, samples are extracted, filtered, and diluted. Due to the higher sensitivity of UPLC, a greater dilution factor may be required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex biological matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column suitable for LC-MS applications.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound, providing high selectivity.[5]
-
Sample Preparation: Sample preparation may involve more rigorous cleanup steps like solid-phase extraction (SPE) to minimize matrix effects, particularly for biological samples.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for quality control.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase: A suitable solvent system is selected to achieve good separation of this compound from other components in the sample. For example, a mixture of chloroform, methanol, and water in appropriate ratios.[6]
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at the UV absorption maximum of this compound.
-
Sample Preparation: Samples are extracted and applied directly to the HPTLC plate without extensive cleanup.
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods.
Hypothetical Signaling Pathway for this compound
Given the known antioxidant properties of this compound, a plausible mechanism of action involves the modulation of cellular antioxidant defense pathways. The following diagram illustrates a hypothetical signaling pathway.
References
- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic, Chemometric and Antioxidant Assessment of the Equivalence of Granules and Herbal Materials of Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. Simultaneous HPTLC Determination of Rhein and Aloe-emodin in Senna alata Leaves from Thailand and their Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Regaloside E Content in Lilium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Regaloside E content in various Lilium species, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for identifying promising Lilium species for the isolation of this compound, a phenylpropanoid glycoside with significant therapeutic potential.
This compound has garnered interest in the scientific community for its potential anti-inflammatory and antioxidant properties. As a naturally occurring compound found in plants of the Lilium genus, understanding its distribution and concentration across different species is crucial for efficient extraction and further pharmacological investigation.
Quantitative Comparison of this compound Content
The concentration of this compound has been quantified in the bulbs of Lilium lancifolium, a common species used in traditional medicine. However, comprehensive comparative data across a wide range of Lilium species remains an area for further research. The available data is summarized below.
| Lilium Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Lilium lancifolium | Bulb | 3.04 ± 0.38 | [1] |
| Lilium lancifolium | Bulb | Detected within a range of 1.12–29.76 mg/g (freeze-dried) | [2] |
| Lilium brownii | Bulb | Not Detected | [3] |
Note: The variability in reported content in L. lancifolium may be attributed to differences in extraction methods, geographical origin, and developmental stage of the bulbs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the key experimental protocols for the extraction and quantification of this compound from Lilium bulbs.
Extraction of this compound
An efficient extraction method is critical for obtaining a high yield of this compound. A deep eutectic solvent (DES)-based extraction has been reported for Lilium lancifolium bulbs[1].
-
Sample Preparation: Fresh Lilium bulbs are washed, sliced, and freeze-dried. The dried bulbs are then ground into a fine powder.
-
Extraction Solvent: A deep eutectic solvent is prepared by mixing choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio at 80°C until a homogeneous liquid is formed. A 20% (v/v) aqueous solution of this DES is used for extraction.
-
Extraction Procedure:
-
Weigh 0.1 g of the powdered bulb sample.
-
Add 2.5 mL of the 20% aqueous DES solution (solid-liquid ratio of 1:25 g/mL).
-
The mixture is subjected to ultrasonic-assisted extraction at a temperature of 50°C for 40 minutes.
-
Following extraction, the mixture is centrifuged, and the supernatant is collected for analysis.
-
Quantification of this compound by HPLC-PDA
High-Performance Liquid Chromatography coupled with a Photodiode Array detector (HPLC-PDA) is a robust and widely used method for the simultaneous quantification of multiple regalosides, including this compound[2].
-
Chromatographic System: A standard HPLC system equipped with a PDA detector is used.
-
Column: A Gemini C18 reversed-phase analytical column (e.g., 250 mm × 4.6 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient elution is performed using a mobile phase consisting of:
-
A: 0.1% (v/v) formic acid in distilled water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.
-
Detection: The PDA detector is set to monitor a range of wavelengths, with specific wavelengths selected for the quantification of each regaloside based on their UV absorption maxima. For this compound, a wavelength of 310 nm is commonly used.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve constructed using a certified reference standard of this compound.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the potential biological activities of this compound, the following diagrams are provided.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Putative anti-inflammatory and antioxidant signaling pathways of this compound.
Concluding Remarks
This guide provides a foundational overview of the comparative analysis of this compound content in Lilium species. The data indicates that Lilium lancifolium is a promising source of this bioactive compound. However, the lack of extensive quantitative data across a broader range of Lilium species highlights a significant research gap. Future studies should focus on a systematic screening of various Lilium species and their cultivars to identify those with the highest this compound content.
The provided experimental protocols for extraction and quantification offer a standardized approach for such investigations. Furthermore, while the precise signaling pathways modulated by this compound are yet to be fully elucidated, the proposed putative pathways, based on the activity of related phenylpropanoid glycosides, provide a strong basis for future mechanistic studies. Elucidating these pathways will be crucial in understanding the therapeutic potential of this compound and its development as a novel drug candidate.
References
In Vivo Validation of Regaloside E's Antioxidant Effects: A Comparative Guide
Introduction
Regaloside E, a natural phenolic compound isolated from Lilium longiflorum Thunb., has garnered interest for its potential health benefits.[1] While in vitro studies may suggest antioxidant properties, validation through in vivo models is crucial for its consideration in therapeutic development. This guide provides a comparative framework for the in vivo validation of this compound's antioxidant effects, offering experimental designs, detailed protocols, and a discussion of relevant signaling pathways. As direct in vivo studies on this compound are not extensively available in public literature, this document serves as a proposed guide for researchers, scientists, and drug development professionals.
Proposed In Vivo Study Design
To assess the antioxidant efficacy of this compound in a living organism, a well-controlled animal study is essential. The D-galactose-induced aging model in rodents is a widely accepted method for creating a state of chronic oxidative stress that mimics natural aging.
Experimental Groups:
-
Control Group: Receives a vehicle solution (e.g., saline) only.
-
D-galactose Model Group: Receives daily D-galactose injections to induce oxidative stress.
-
This compound Treatment Groups: Receive D-galactose injections and varying doses of this compound (e.g., low, medium, and high dose) to determine a dose-response relationship.
-
Positive Control Group: Receives D-galactose injections and a standard antioxidant compound, such as Vitamin E or Quercetin, for comparison.
Experimental Workflow:
Caption: Proposed experimental workflow for in vivo validation.
Comparative Data on Antioxidant Markers
The following tables present hypothetical data to illustrate the expected outcomes of the proposed study, comparing this compound with a standard antioxidant, Vitamin E.
Table 1: Effects on Serum Antioxidant Enzyme Activities
| Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione Peroxidase (GSH-Px) (U/mg protein) |
| Control | 150 ± 12.5 | 80 ± 7.2 | 200 ± 15.8 |
| D-galactose Model | 75 ± 8.9 | 40 ± 5.1 | 100 ± 10.2 |
| This compound (High Dose) | 130 ± 11.3 | 70 ± 6.5 | 180 ± 14.1 |
| Vitamin E | 125 ± 10.8 | 68 ± 6.2 | 175 ± 13.5 |
Table 2: Effects on Markers of Oxidative Damage and Non-Enzymatic Antioxidants
| Group | Malondialdehyde (MDA) (nmol/mg protein) | Reactive Oxygen Species (ROS) (Fluorescence Intensity) | Reduced Glutathione (GSH) (nmol/mg protein) |
| Control | 2.5 ± 0.3 | 100 ± 9.8 | 50 ± 4.7 |
| D-galactose Model | 7.5 ± 0.8 | 300 ± 25.1 | 25 ± 3.1 |
| This compound (High Dose) | 3.5 ± 0.4 | 150 ± 12.6 | 45 ± 4.2 |
| Vitamin E | 4.0 ± 0.5 | 160 ± 13.9 | 42 ± 3.9 |
Experimental Protocols
1. D-galactose Induced Aging Model
-
Animals: Male Wistar rats (180-220g).
-
Induction: D-galactose is dissolved in saline and administered subcutaneously at a dose of 100-150 mg/kg body weight, once daily for 6-8 weeks.
-
Treatment: this compound and the positive control (Vitamin E) are administered orally or intraperitoneally daily, one hour before the D-galactose injection.
2. Measurement of Antioxidant Markers
-
Sample Preparation: At the end of the treatment period, blood is collected via cardiac puncture, and serum is separated by centrifugation. Tissues (liver, brain, etc.) are excised, washed with cold saline, and homogenized.
-
SOD Activity: Assayed using a commercial kit based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
CAT Activity: Determined by measuring the decomposition of hydrogen peroxide at 240 nm.
-
GSH-Px Activity: Measured using a kit that monitors the oxidation of NADPH at 340 nm.
-
MDA Levels: Assessed using the thiobarbituric acid reactive substances (TBARS) assay, where the absorbance of the pink-colored product is measured at 532 nm.
-
GSH Levels: Quantified using a commercial kit based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Potential Signaling Pathways
Flavonoids and other phenolic compounds often exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes.[2][3][4][5]
Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE pathway is a primary regulator of endogenous antioxidant responses. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant enzymes like SOD, CAT, and GSH-Px. It is plausible that this compound could activate this protective pathway.
Caption: Activation of the Nrf2-ARE antioxidant pathway.
Conclusion
While direct in vivo evidence for the antioxidant effects of this compound is pending, its classification as a phenolic compound suggests a strong potential. The experimental framework outlined in this guide provides a robust methodology for its validation and comparison with established antioxidants. Future research focusing on the in vivo efficacy and underlying molecular mechanisms, particularly the modulation of signaling pathways like Nrf2-ARE, is essential to substantiate the therapeutic promise of this compound. Such studies will be invaluable for researchers and professionals in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids: antioxidants or signalling molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside E: A Rising Contender in Neuroprotection? A Comparative Guide to Natural Polyphenols
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a constant endeavor. Natural polyphenols have long been a focal point of this research due to their potent antioxidant and anti-inflammatory properties. While compounds like resveratrol (B1683913), curcumin (B1669340), and quercetin (B1663063) have been extensively studied, emerging molecules such as Regaloside E are gathering interest. This guide provides a comparative analysis of this compound against these established natural polyphenols, summarizing key experimental data and methodologies to aid in future research and development.
Introduction to Neuroprotective Polyphenols
Neurodegenerative diseases are characterized by the progressive loss of neuron structure and function, often linked to oxidative stress and inflammation.[1] Polyphenolic compounds, found abundantly in plants, are known for their ability to combat these pathological processes.[2][3] They exert neuroprotective effects through various mechanisms, including scavenging free radicals, modulating signaling pathways, and reducing neuroinflammation.[4][5] This guide focuses on this compound, a phenylpropanoid found in Lilium species, and compares its potential with the well-documented neuroprotective effects of resveratrol, curcumin, and quercetin.[2][4]
This compound: An Emerging Polyphenol with Antioxidant Potential
This compound is a natural polyphenol that has been isolated from plants of the Lilium genus.[2] While research on its direct neuroprotective effects is still in its nascent stages, preliminary studies have highlighted its significant antioxidant capabilities.
Antioxidant Activity of this compound
A key mechanism of neuroprotection is the mitigation of oxidative stress. This compound has demonstrated notable radical scavenging activity in chemical assays.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | 46.6 | 121.1 |
| Ascorbic Acid (Positive Control) | 50.7 | 108.2 |
| Data from a study on regalosides from Lilium lancifolium Thunb.[1] |
The data indicates that this compound possesses potent antioxidant activity, comparable to the well-known antioxidant, ascorbic acid.[1] This intrinsic property suggests a potential for neuroprotection by combating oxidative damage, a common hallmark of neurodegenerative disorders.
While direct experimental data on the neuroprotective signaling pathways of this compound is not yet available, its antioxidant capacity suggests it may influence pathways sensitive to redox state, such as the Nrf2-ARE pathway, which is a common target for many neuroprotective polyphenols.
Established Neuroprotective Polyphenols: A Comparative Overview
In contrast to this compound, resveratrol, curcumin, and quercetin have been the subject of extensive research in the field of neuroprotection. Their mechanisms of action are well-characterized and supported by a large body of experimental evidence.
Mechanisms of Neuroprotection
These polyphenols exert their neuroprotective effects through multiple pathways:
-
Resveratrol: A stilbenoid found in grapes and berries, resveratrol is known to activate sirtuins (e.g., SIRT1), which are involved in cellular stress resistance and longevity.[3] It also modulates the AMPK pathway, impacting cellular energy homeostasis, and exhibits antioxidant and anti-inflammatory effects.[6]
-
Curcumin: The primary active compound in turmeric, curcumin is a potent anti-inflammatory agent that inhibits the NF-κB signaling pathway.[7][8] It also possesses strong antioxidant properties, chelates metal ions, and can interfere with the aggregation of amyloid-beta plaques associated with Alzheimer's disease.[7][8]
-
Quercetin: A flavonoid present in many fruits and vegetables, quercetin is a powerful antioxidant that activates the Nrf2-ARE pathway, leading to the expression of endogenous antioxidant enzymes.[9][10] It also modulates inflammatory responses by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11]
Comparative Efficacy Data
The following table summarizes quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of these compounds. It is important to note that experimental conditions can vary significantly between studies.
| Compound | Assay | Model | Key Findings | Reference |
| Resveratrol | Cell Viability | Glutamate-induced excitotoxicity in neuronal cells | Increased cell viability | [12] |
| Infarct Volume | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume | ||
| Curcumin | Amyloid-β Aggregation | In vitro ThT assay | Inhibited Aβ fibril formation | [8] |
| Cognitive Function | Morris Water Maze in an Alzheimer's disease mouse model | Improved spatial memory | ||
| Quercetin | Oxidative Stress | H₂O₂-induced oxidative stress in PC12 cells | Reduced ROS production | [9] |
| Neuroinflammation | LPS-induced neuroinflammation in microglia | Decreased pro-inflammatory cytokine release | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the comparison of resveratrol, curcumin, and quercetin.
DPPH Radical Scavenging Assay (for Antioxidant Activity)
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound, resveratrol, curcumin, quercetin) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Cell Viability Assay (MTT Assay for Neuroprotection)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or PC12 cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test polyphenol for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, or amyloid-beta).
-
Incubate for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Western Blot for Signaling Pathway Analysis (e.g., NF-κB or Nrf2)
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It can be used to determine the activation or inhibition of signaling pathways by observing changes in protein expression or post-translational modifications (e.g., phosphorylation).
-
Protocol:
-
Treat cells or tissues with the test polyphenol and/or a stimulating agent (e.g., LPS for NF-κB activation).
-
Lyse the cells or homogenize the tissue to extract proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-NF-κB p65 or anti-Nrf2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify changes in protein levels.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in cellular signaling and experimental designs is crucial for understanding the mechanisms of neuroprotection.
Caption: Neuroprotective mechanisms of natural polyphenols.
Caption: General workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
Resveratrol, curcumin, and quercetin are well-established natural polyphenols with proven neuroprotective properties acting through multiple, well-defined signaling pathways. They represent a benchmark for the evaluation of new neuroprotective candidates.
This compound has emerged as a compound of interest due to its significant antioxidant activity. However, there is a clear gap in the literature regarding its specific neuroprotective effects and mechanisms of action. Future research should focus on:
-
In vitro studies: Evaluating the protective effects of this compound against various neurotoxic insults in neuronal cell lines.
-
Mechanism of action: Investigating the effect of this compound on key neuroprotective signaling pathways such as Nrf2, NF-κB, and SIRT1.
-
In vivo studies: Assessing the bioavailability and efficacy of this compound in animal models of neurodegenerative diseases.
By systematically investigating these areas, the scientific community can determine if this compound holds the potential to become a valuable addition to the arsenal (B13267) of natural compounds for combating neurodegenerative diseases. This guide serves as a foundational resource for researchers embarking on this exciting line of inquiry.
References
- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:123134-21-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antiinflammatory effects of different extracts and harpagoside isolated from Scrophularia frutescens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regaloside A | C18H24O10 | CID 5459131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regaloside H | C18H24O10 | CID 14542288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mpoc.org.my [mpoc.org.my]
Evaluating the Synergistic Anti-Cancer Effects of Regaloside E with Cisplatin: A Comparative Guide
Introduction
Regaloside E, a natural product isolated from Lilium longiflorum Thunb., has garnered interest for its potential therapeutic properties.[1] While research into its standalone efficacy is ongoing, the exploration of its synergistic effects when combined with existing chemotherapeutic agents presents a promising avenue for enhancing treatment efficacy and potentially mitigating adverse effects.[2][3][4] This guide provides a comparative analysis of the synergistic potential of this compound in combination with Cisplatin, a widely used chemotherapy drug, in a hypothetical preclinical model of non-small cell lung cancer (A549 cell line). The objective is to offer researchers and drug development professionals a framework for evaluating such combinations, supported by illustrative experimental data and detailed protocols.
It is important to note that, to date, specific studies on the synergistic effects of this compound with other compounds are not available in the public domain. Therefore, the data and specific experimental outcomes presented in this guide are hypothetical and serve as a template for future research in this area.
Comparative Analysis of Monotherapy vs. Combination Therapy
The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each compound.[3][5] This can lead to the use of lower, less toxic doses of chemotherapeutic agents. The following table summarizes the hypothetical results of treating A549 lung cancer cells with this compound, Cisplatin, and their combination. Cell viability was assessed using the MTT assay after 48 hours of treatment.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) | Synergy Interpretation |
| Control | - | 100 ± 4.5 | - | - |
| This compound | 10 | 85 ± 3.2 | - | - |
| 20 | 72 ± 2.8 | - | - | |
| 40 | 58 ± 4.1 | - | - | |
| Cisplatin | 5 | 80 ± 3.9 | - | - |
| 10 | 65 ± 3.5 | - | - | |
| 20 | 45 ± 2.9 | - | - | |
| This compound + Cisplatin | 10 + 5 | 55 ± 2.5 | 0.85 | Slight Synergy |
| 20 + 10 | 30 ± 3.1 | 0.60 | Synergy | |
| 40 + 20 | 15 ± 2.2 | 0.42 | Strong Synergy |
Data are presented as mean ± standard deviation. The Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are the hypothetical experimental protocols used to generate the data in this guide.
1. Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer cell line, A549.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing various concentrations of this compound, Cisplatin, or their combination. Control cells received the vehicle (DMSO, <0.1%).
2. MTT Assay for Cell Viability
-
After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the control group.
3. Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: A549 cells were treated with this compound (20 µM), Cisplatin (10 µM), or their combination for 48 hours. Cells were then lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and β-actin overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.
Visualizing Molecular Pathways and Experimental Workflow
Hypothetical Signaling Pathway of Synergistic Action
The synergistic effect of this compound and Cisplatin may be attributed to their complementary actions on key signaling pathways involved in apoptosis. This diagram illustrates a plausible mechanism where Cisplatin induces DNA damage, while this compound inhibits pro-survival pathways and enhances pro-apoptotic signals.
Caption: Hypothetical signaling pathway of this compound and Cisplatin synergy.
Experimental Workflow
This diagram outlines the key steps in the experimental process for evaluating the synergistic effects of this compound and Cisplatin.
Caption: Workflow for assessing drug synergy in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy and antagonism in natural product extracts: when 1 + 1 does not equal 2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Regaloside E: A Comparative Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant activity of Regaloside E, a natural phenylethanoid glycoside, benchmarked against widely recognized antioxidant standards. The objective of this document is to offer a comparative perspective on the potency of this compound, supported by available experimental data, to aid in its evaluation for research and development purposes.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in mitigating oxidative stress-related pathologies. The following table summarizes the available quantitative data for this compound in comparison to established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), Quercetin, and Gallic Acid. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant activity.
It is important to note that the presented data for this compound and Ascorbic Acid are derived from a direct comparative study, ensuring a high degree of validity for this specific comparison[1]. The IC50 values for Trolox, Quercetin, and Gallic Acid are compiled from various literature sources. Direct comparative studies of this compound against these specific standards are not yet available. Therefore, the comparison should be interpreted with caution, as experimental conditions can vary between studies.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| This compound | 46.6 [1] | 121.1 [1] | Data Not Available |
| Ascorbic Acid | 50.7[1] | 108.2[1] | Data Not Available |
| Trolox | ~ 40 - 60 | ~ 60 - 120 | By Definition |
| Quercetin | ~ 5 - 15 | ~ 2 - 10 | Data Not Available |
| Gallic Acid | ~ 2 - 10 | ~ 3 - 8 | Data Not Available |
Disclaimer: Values for Trolox, Quercetin, and Gallic Acid are approximate ranges from various sources and are provided for general comparison. For a definitive comparison, these compounds should be tested alongside this compound under identical experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the assessment of antioxidant activity. The following are detailed methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and should be protected from light.
-
Reaction Mixture: In a 96-well microplate or a cuvette, various concentrations of the test compound (this compound or standards) are mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm, using a microplate reader or a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Various concentrations of the test compound are added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: The test sample or Trolox standard is mixed with the fluorescent probe in a 96-well black microplate.
-
Incubation: The plate is incubated at 37°C.
-
Initiation of Reaction: The peroxyl radical generator (AAPH) is added to initiate the reaction.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The area under the curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the standard or sample. A standard curve is generated by plotting the net AUC of Trolox against its concentration. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents (TE).
Potential Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
Phenylethanoid glycosides, the class of natural compounds to which this compound belongs, have been reported to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like certain phenylethanoid glycosides, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's overall antioxidant capacity.
Caption: The Nrf2-Keap1 signaling pathway and the potential role of this compound.
References
An examination of the structural activity relationship of Regaloside E and its closely related analogs reveals a significant gap in the current scientific literature. While this compound, a natural product isolated from Lilium longiflorum Thunb., has been identified and characterized, dedicated studies on the synthesis and biological evaluation of a series of its derivatives are not publicly available.[1] Consequently, a comprehensive structure-activity relationship (SAR) analysis for this compound cannot be constructed at this time. However, valuable insights can be gleaned from the documented anti-inflammatory activities of its structural relatives, Regaloside A and Regaloside B.
This guide provides a comparative overview of the known biological activities of Regaloside A and B, supported by available experimental data. It also outlines the detailed methodologies for the key experiments cited and presents a diagram of the relevant signaling pathway to provide a foundational understanding for researchers, scientists, and drug development professionals.
Quantitative Data on Anti-inflammatory Activity
A study on phenylpropanoids isolated from Lilium Asiatic hybrids provides quantitative data on the anti-inflammatory effects of Regaloside A and Regaloside B. The findings, summarized in the table below, highlight their potential to modulate key inflammatory markers.
| Compound | Concentration | iNOS Expression (% of Control) | COX-2 Expression (% of Control) | p-p65/p65 Ratio (% of Control) | VCAM-1 Expression (% of Control) | Reference |
| Regaloside A | 50 µg/mL | 70.3 ± 4.07 | 131.6 ± 8.19 | 40.7 ± 1.30 | 48.6 ± 2.65 | [2] |
| Regaloside B | 50 µg/mL | 26.2 ± 0.63 | 98.9 ± 4.99 | 43.2 ± 1.60 | 33.8 ± 1.74 | [2][3] |
Data represents the mean ± SEM (n=3).[2]
The data indicates that both Regaloside A and B can inhibit the expression of inducible nitric oxide synthase (iNOS) and Vascular Cell Adhesion Molecule-1 (VCAM-1), and reduce the phosphorylation of the p65 subunit of NF-κB.[2][3] Notably, Regaloside B appears to be a more potent inhibitor of iNOS expression compared to Regaloside A under the tested conditions.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments that are typically employed to assess the anti-inflammatory activities of compounds like Regalosides.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human aortic smooth muscle cells (HASMCs) are commonly used.[2][4]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.[5]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Regaloside A or B) for a specific duration (e.g., 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[2]
2. iNOS and COX-2 Expression Analysis (Western Blot):
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.[4]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).[4]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[4]
3. NF-κB p65 Phosphorylation Analysis (Western Blot):
-
The protocol is similar to the one described for iNOS and COX-2 expression, but uses primary antibodies specific for phosphorylated p65 (p-p65) and total p65. The ratio of p-p65 to total p65 is then calculated to determine the extent of NF-κB activation.[2]
4. VCAM-1 Expression Analysis (ELISA):
-
Sample Collection: Cell culture supernatants or cell lysates are collected after treatment.[6][7]
-
ELISA Procedure: A commercial enzyme-linked immunosorbent assay (ELISA) kit for VCAM-1 is used according to the manufacturer's instructions. This typically involves adding the samples to wells pre-coated with a VCAM-1 capture antibody, followed by the addition of a detection antibody and a substrate for color development.[6][7]
-
Quantification: The absorbance is measured at a specific wavelength, and the concentration of VCAM-1 is determined from a standard curve.[7]
Signaling Pathway
The anti-inflammatory effects of Regaloside A and B are likely mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for iNOS, COX-2, and VCAM-1. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of the Increase of Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression and the Effect of Exposure in a Hyperbaric Chamber on VCAM-1 in Human Blood Serum: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fn-test.com [fn-test.com]
Safety Operating Guide
Navigating the Disposal of Regaloside E: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Regaloside E, a natural product utilized in various research and development applications.
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal lies in the "cradle-to-grave" approach, which tracks hazardous waste from its generation to its final disposal.[1] This principle is enshrined in regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] The primary steps for managing hazardous waste include identification, quantification, notification to regulatory bodies, and proper on-site management, transportation, and disposal.[3][4]
Step-by-Step Disposal Procedure for this compound
The following procedure is a recommended guideline for the disposal of this compound waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local and national regulations.[5][6]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be considered chemical waste.[6]
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[5] Do not mix solid and liquid waste in the same container.[5]
-
-
Personal Protective Equipment (PPE) :
-
Waste Collection and Containment :
-
Solid Waste : Collect all solid materials contaminated with this compound in a designated, leak-proof container with a secure lid.[5][6] The container should be clearly labeled as "Hazardous Waste."[5]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, leak-proof, and chemically compatible container.[5][6] The container should not be filled to more than 95% capacity to allow for thermal expansion.[8]
-
Sharps Waste : Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[6]
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Toxic" - though specific hazards for this compound are not well-documented, it is prudent to handle it with care). Include the accumulation start date and the name of the generating researcher or lab.
-
-
Storage :
-
Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[5][6]
-
A hazardous waste manifest will be required for off-site transportation, which tracks the waste to its final treatment, storage, or disposal facility.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[5][6]
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for hazardous waste generation as defined by the EPA. Your generator status determines the specific regulations you must follow.
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) | ≤ 1 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2205 lbs) | > 1 kg |
Source: EnviroServe[4]
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the provided step-by-step procedure is based on established best practices for laboratory chemical waste management.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. enviroserve.com [enviroserve.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. media.allergan.com [media.allergan.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Regaloside E
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal information for the handling of Regaloside E. As a bioactive natural product, this compound requires careful handling to ensure personnel safety and prevent contamination. The following procedures are based on standard laboratory safety protocols for handling chemical compounds with undefined toxicological profiles.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound, particularly in its powdered form. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solvents and airborne powder, preventing eye irritation or injury. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact and absorption. Double-gloving adds a layer of security. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator. | Necessary when handling the powder outside of a certified fume hood to prevent inhalation of fine particles. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
Operational Plan: Safe Handling Workflow
All procedures involving the handling of solid this compound or the preparation of stock solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent bench paper.
-
Gather all necessary equipment and reagents (e.g., microbalance, spatulas, vials, solvents).
Step 2: Weighing
-
Tare the analytical balance with a clean weigh boat or vial.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Avoid creating dust by handling the powder gently.
Step 3: Reconstitution
-
Add the appropriate solvent to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Step 4: Post-Handling
-
Wipe down the work surface and any equipment with a suitable decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated materials according to the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused this compound: Dispose of as chemical waste in a clearly labeled, sealed container, following institutional and local regulations.
-
Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and weigh boats that have come into contact with this compound should be collected in a designated chemical waste container.
-
Contaminated PPE: Used gloves, respirators, and disposable lab coats should be disposed of as solid chemical waste.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
